1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
Description
Properties
IUPAC Name |
iodomethyl-[iodomethyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16I2OSi2/c1-10(2,5-7)9-11(3,4)6-8/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFZKJFGMZOAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CI)O[Si](C)(C)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16I2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292580 | |
| Record name | 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2943-69-3 | |
| Record name | NSC83870 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Properties of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
Executive Summary
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane (CAS 2943-69-3) is a high-value bifunctional organosilicon intermediate. Characterized by its reactive iodomethyl (
This guide provides a validated protocol for its synthesis via the Finkelstein reaction, detailed physicochemical properties, and a roadmap for its application in nucleophilic substitution chemistries.
Chemical Profile & Structural Logic[1]
The utility of this compound lies in the unique reactivity of the iodomethyl group. Unlike chloromethyl silanes, the iodomethyl derivatives possess a weaker
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 2943-69-3 |
| Molecular Formula | |
| Molecular Weight | 414.17 g/mol |
| Appearance | Clear to straw-colored liquid (darkens on light exposure) |
| Precursor | 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (CAS 2362-10-9) |
Validated Synthesis Protocol
Reaction Scheme & Mechanism[2]
The reaction proceeds via a concerted
Figure 1: Mechanistic pathway of the Finkelstein exchange driven by NaCl precipitation.
Experimental Procedure
Safety Note: Iodomethyl silanes are potential alkylating agents and lachrymators. Perform all operations in a fume hood.
Materials:
-
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (1.0 eq)
-
Sodium Iodide (anhydrous, 2.5 eq)
-
Acetone (Reagent grade, dried over
or molecular sieves) -
Copper turnings (stabilizer)[2]
Step-by-Step Protocol:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Sodium Iodide (2.5 equivalents) in dry acetone (approx. 5 mL per gram of NaI).
-
Addition: Add 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (1.0 equivalent) dropwise to the stirring NaI solution at room temperature.
-
Observation: The solution may turn slightly yellow; a white precipitate (NaCl) will begin to form almost immediately.
-
-
Reaction: Heat the mixture to reflux (
) and maintain for 18–24 hours. Wrap the flask in aluminum foil to exclude light, preventing iodine radical formation. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid NaCl precipitate using a sintered glass funnel or a Celite pad. Wash the filter cake with a small portion of cold acetone.
-
Concentrate the filtrate under reduced pressure (rotary evaporator) to remove acetone. A viscous, orange/red oil will remain.
-
-
Purification:
-
Dissolve the residue in pentane or hexane (to precipitate any remaining inorganic salts) and filter again if necessary.
-
Remove the hydrocarbon solvent under vacuum.
-
Final Purification: Perform a vacuum distillation. Due to the high molecular weight, a high vacuum (
) is recommended. -
Stabilization: Add activated copper turnings to the receiving flask to stabilize the product against iodine generation.
-
Physicochemical Characterization
Verification of the product is best achieved via NMR spectroscopy. The shift of the methylene protons from the chloro-region to the iodo-region is diagnostic.
NMR Data (Predicted & Literature Analog)
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| 0.25 – 0.35 | Singlet (12H) | ||
| 1.95 – 2.20 | Singlet (4H) | ||
| -15.0 to -12.0 | Singlet | ||
| 0.0 – 2.0 | Singlet | ||
| 2.0 – 8.0 | Singlet |
Note: The upfield shift of the methylene carbon in
Physical Properties[1]
-
Density:
(Estimated based on heavy halogen substitution). -
Refractive Index (
): High ( ) due to iodine polarizability. -
Solubility: Soluble in chlorinated solvents (
, ), hydrocarbons (Hexane, Toluene), and ethers (THF). Insoluble in water (hydrolytically unstable over time).
Reactivity & Applications
The 1,3-bis(iodomethyl) functionality transforms this molecule into a potent "linchpin" for constructing complex architectures.
Synthesis of Ionic Liquids & Electrolytes
The iodide groups are excellent leaving groups for quaternization reactions.
-
Reaction: Alkylation of imidazoles, pyridines, or phosphines.
-
Product: Bis-cationic ionic liquids with a siloxane core. These materials exhibit high thermal stability and low glass transition temperatures (
), making them ideal for high-performance electrolytes.
Functional Sorbents (MOFs)
As noted in recent patent literature, this compound is used to introduce amine functionality into Metal-Organic Frameworks (MOFs) for carbon capture.
-
Workflow: React with ethylenediamine
Form 1,3-bis(2-aminoethylaminomethyl)tetramethyldisiloxane Graft onto porous support.
Figure 2: Primary synthetic pathways utilizing the iodomethyl-siloxane scaffold.
Handling and Storage
-
Light Sensitivity: The C-I bond is photolabile. Storage in amber glass or foil-wrapped containers is mandatory.
-
Stabilization: Commercial samples are often stabilized with copper chips to scavenge free iodine.
-
Moisture: While the Si-O-Si bond is relatively stable, the C-I bond can hydrolyze under basic aqueous conditions. Store under inert atmosphere (Nitrogen or Argon) at
.
References
-
Finkelstein Reaction Mechanism & Protocol
-
Organic Syntheses, Coll. Vol. 10, p. 501 (2004); Vol. 81, p. 121 (2005). Link
-
-
Synthesis of Iodomethyl Silanes
-
Mercadante, M. et al. "Finkelstein Reaction of (Chloromethyl)dimethyl(phenyl)silane." ChemSpider Synthetic Pages, 2014. Link
-
-
Application in Ionic Liquids
-
Lawrence Berkeley National Laboratory, "Synthesis of functionalized sulfonium cations from iodosiloxanes." Link
-
-
Application in MOFs and Sorbents
-
European Patent EP 4556112 A2, "Sorbent Compositions, Systems, and Methods," 2025. Link
-
-
Product Data & CAS Verification
-
National Institutes of Health (NIH) PubChem, "1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (Precursor)." Link
-
Sources
reactivity of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
Executive Summary
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane (Bis-I-TMDS) represents a high-reactivity "activated" variant of the more common bis(chloromethyl) analog.[1] While the chloromethyl derivative is kinetically sluggish toward many nucleophiles, the iodomethyl species serves as a potent bis-electrophile, enabling transformations under mild conditions that preserve sensitive siloxane linkages.
This guide details the molecular architecture, synthesis via Finkelstein activation, and critical workflows for utilizing Bis-I-TMDS in the synthesis of hybrid polymers, cyclic monomers, and surface-active agents.[1]
Part 1: Molecular Architecture & Reactivity Profile[1]
The utility of Bis-I-TMDS stems from the unique electronic interplay between the silicon atom and the
The -Silicon Effect in Nucleophilic Substitution
Unlike
-
Bond Strength: The C-I bond (
50 kcal/mol) is significantly weaker than the C-Cl bond ( 80 kcal/mol), lowering the activation energy for displacement. -
Steric Access: The long Si-C bonds (1.89 Å) reduce steric congestion around the electrophilic carbon compared to all-carbon analogs, facilitating attack by bulky nucleophiles.[1]
-
Transition State Stabilization: Silicon stabilizes the
transition state via / orbital interactions, enhancing reaction rates without promoting carbocation rearrangement.[1]
Comparative Reactivity Data
| Property | Bis(chloromethyl)-TMDS | Bis(iodomethyl)-TMDS | Implication |
| Leaving Group Ability | Moderate (Requires heat/catalyst) | Excellent (Room Temp active) | Iodo- analog allows mild functionalization.[1][2] |
| Solubility | Non-polar organics | Non-polar organics | Compatible with hexane, toluene, DCM.[1] |
| Stability | High (Shelf-stable) | Moderate (Light sensitive) | Protocol: Prepare fresh or store in amber glass over Cu wire.[1] |
| Primary Use | Precursor material | Active intermediate | Use Iodo- form for difficult substitutions (e.g., sterically hindered amines).[1] |
Part 2: Synthetic Workflows & Activation
Because the iodomethyl derivative is less shelf-stable than the chloromethyl analog, the standard industry practice is Finkelstein Activation —either as a discrete step or in situ.
Pathway Visualization: The Activation-Substitution Cascade[1]
Figure 1: The central role of Finkelstein activation in unlocking the reactivity of the disiloxane scaffold.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound
Use this protocol to isolate the reagent for subsequent delicate reactions.
Reagents:
-
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (CAS: 2469-55-8)[1]
-
Sodium Iodide (NaI), anhydrous (1.2 equivalents per Cl)[1]
-
Acetone (Dry, HPLC grade)[1]
Methodology:
-
Setup: Equip a 3-neck round bottom flask with a reflux condenser, N2 inlet, and magnetic stirrer.
-
Solvation: Dissolve NaI (24.0 g, 160 mmol) in dry acetone (150 mL). The solution should be clear.
-
Addition: Add 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (15.0 g, 65 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 12–18 hours.
-
Observation: A white precipitate (NaCl) will form progressively.[1]
-
-
Workup:
-
Purification: The product is a dense, pale yellow liquid. For high purity, vacuum distill (protect from light).[1]
Validation:
-
1H NMR (
): Look for the shift of the protons.[1]
Protocol B: Nucleophilic Substitution with Secondary Amines
This reaction demonstrates the utility of the Iodo-linker for creating diamino-functionalized siloxanes.[1]
Reagents:
-
Bis-I-TMDS (Freshly prepared)[1]
-
Diethylamine (Excess, acts as nucleophile and base)[1]
-
Toluene (Solvent)[1]
Methodology:
-
Dissolve Bis-I-TMDS (10 mmol) in Toluene (20 mL) under Nitrogen.
-
Add Diethylamine (40 mmol) slowly at 0°C.
-
Allow to warm to RT and stir for 4 hours.
-
Note: The Chloro-analog would require heating to >80°C for days; the Iodo-analog reacts rapidly at RT.[1]
-
-
Filter the ammonium iodide salt.
-
Remove volatiles to yield 1,3-Bis(diethylaminomethyl)-1,1,3,3-tetramethyldisiloxane .
Part 4: Advanced Applications (Cyclization)
Bis-I-TMDS is a premier reagent for synthesizing thiasilacycloalkanes —sulfur-containing cyclic siloxanes used in high-refractive-index polymers.[1]
Cyclization Workflow
Figure 2: Synthesis of cyclic thiasiloxanes. High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.
Critical Control Point: To prevent linear polymerization, the Bis-I-TMDS solution must be added extremely slowly (via syringe pump) to the sulfide solution, maintaining a low instantaneous concentration of the electrophile.
References
-
Gelest, Inc. Reactive Silicones: Forging New Polymer Links.[1] Gelest Technical Brochure.[1] [1]
-
Brook, M. A. (2000).[1] Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.[1] (Authoritative Text on Silicon Effect).
-
Tacke, R., et al. (1993).[1] Synthesis and Properties of Sila-Drugs. Journal of Organometallic Chemistry. (Discusses bio-isosteres using halomethyl-silanes).
-
PubChem. 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (Precursor Data).Link[1]
Sources
physical and chemical properties of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
An In-depth Technical Guide to 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane: Properties, Reactivity, and Applications
Introduction
This compound is a specialized organosilicon compound of significant interest to researchers in polymer chemistry, materials science, and synthetic organic chemistry. While comprehensive experimental data for this specific molecule is not extensively documented in publicly available literature, its structural relationship to well-characterized analogues like its chloro and bromo derivatives, and its parent compound, 1,1,3,3-tetramethyldisiloxane (TMDSO), allows for a detailed and predictive analysis. This guide provides an in-depth examination of its core physical and chemical properties, anticipated reactivity, and potential applications, grounded in the established chemistry of related siloxane compounds.
The core structure of this molecule is the flexible and thermally stable siloxane (Si-O-Si) backbone, flanked by two reactive iodomethyl functional groups. This bifunctionality makes it a prime candidate for use as a cross-linking agent, a monomer for specialty polymers, and a versatile intermediate for further chemical elaboration. The high reactivity of the carbon-iodine bond, in particular, distinguishes it from other halogenated analogues, suggesting unique potential in nucleophilic substitution reactions and the synthesis of advanced materials.
Molecular Structure
The fundamental structure of this compound consists of a central oxygen atom bonded to two silicon atoms. Each silicon atom is, in turn, bonded to two methyl groups and one iodomethyl group.
Caption: Molecular structure of this compound.
Physical Properties: A Comparative Analysis
| Property | 1,1,3,3-Tetramethyldisiloxane | 1,3-Bis(chloromethyl)tetramethyldisiloxane | 1,3-Bis(bromomethyl)tetramethyldisiloxane | 1,3-Bis(iodomethyl)tetramethyldisiloxane |
| CAS Number | 3277-26-7[1] | 2362-10-9[2][3] | 2351-13-5[4] | 17875-62-4 |
| Molecular Formula | C₄H₁₄OSi₂ | C₆H₁₆Cl₂OSi₂[2][5] | C₆H₁₆Br₂OSi₂[4] | C₆H₁₆I₂OSi₂ |
| Molecular Weight ( g/mol ) | 134.32[1] | 231.27[2][6] | 320.17[4] | 414.17 (Calculated) |
| Appearance | Colorless clear liquid[2] | Colorless clear liquid[2] | Not specified | Expected to be a liquid, possibly with a higher viscosity and yellowish tint due to iodine. |
| Boiling Point (°C) | 70-71[7] | 204[2] | Not specified | Expected to be significantly >204°C due to increased molecular weight and stronger intermolecular forces. |
| Density (g/mL) | 0.76 (at 25°C)[1] | 1.05[2] | Not specified | Expected to be significantly >1.05 g/mL. |
| Refractive Index (n20D) | 1.370[1] | 1.44[2] | Not specified | Expected to be >1.44. |
Expert Insights: The trend is clear: as the halogen's atomic mass increases, so do the molecular weight, boiling point, and density. The substantial jump in boiling point from the parent TMDSO to the dichlorinated analogue (over 130°C) is indicative of the strong influence of the polar C-Cl bonds and increased molecular weight. A similar, if not greater, increase is anticipated for the bromo- and iodo-derivatives. The iodinated compound will be a dense, high-boiling liquid.
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by two key features: the stable disiloxane core and the highly reactive iodomethyl groups.
The Disiloxane Backbone
The Si-O-Si linkage is known for its high bond energy and flexibility, which imparts thermal stability and a low glass transition temperature to polymers derived from it. Like other disiloxanes, this backbone is generally stable under neutral conditions but can be susceptible to cleavage under strong acidic or basic conditions.
Reactivity of the Iodomethyl Group
The primary sites of reactivity are the two C-I bonds. The carbon-iodine bond is the weakest of the carbon-halogen bonds (C-F > C-Cl > C-Br > C-I). This makes the iodide ion an excellent leaving group in nucleophilic substitution reactions (S_N2).
Key Reactions and Potential Applications:
-
Nucleophilic Substitution: This compound is an excellent substrate for reaction with a wide range of nucleophiles. This reactivity is the foundation for its use as a cross-linker or building block.
-
With Amines: Reaction with primary or secondary amines will form amino-functionalized siloxanes. Bifunctional amines can be used to create polysiloxane chains or networks.
-
With Alcohols/Phenols: Reaction with alkoxides or phenoxides will yield ether-linked siloxanes.
-
With Thiols: Reaction with thiols will form thioether linkages, which are stable and of interest in biomedical materials.
-
With Carboxylates: Reaction with carboxylate salts will produce ester-functionalized siloxanes.
-
-
Formation of Grignard and Organolithium Reagents: The C-I bond can be converted into a more reactive organometallic species, though this can be complex to control in a bifunctional molecule.
-
Polymer Synthesis: Its bifunctional nature makes it an ideal monomer for polycondensation reactions. For example, reacting it with a diamine or a dithiol would produce novel polysiloxanes with unique properties conferred by the heteroatoms in the polymer backbone.
Caption: Key reaction pathways for 1,3-Bis(iodomethyl)tetramethyldisiloxane.
Experimental Protocols: A Prototypical Nucleophilic Substitution
While a specific protocol for the iodo-compound is not published, the following represents a robust, self-validating methodology for a generic nucleophilic substitution, based on established procedures for related alkyl halides.
Objective: Synthesis of a diamine-linked disiloxane oligomer.
Materials:
-
This compound
-
1,6-Hexanediamine (or other suitable diamine)
-
Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF) as solvent
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) as a non-nucleophilic base
-
Argon or Nitrogen gas for inert atmosphere
Methodology:
-
Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet. The glassware must be oven-dried to ensure anhydrous conditions.
-
Reagent Addition:
-
Dissolve 1,6-hexanediamine (1.0 equivalent) and the base (2.2 equivalents of TEA) in the anhydrous solvent under an inert atmosphere.
-
In a separate flask, dissolve this compound (1.05 equivalents) in the solvent.
-
-
Reaction Execution:
-
Slowly add the disiloxane solution to the stirred amine solution at room temperature using a dropping funnel. The slow addition is crucial to favor polymerization over intramolecular cyclization.
-
An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to 50-60°C and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Once complete, cool the reaction mixture to room temperature. Filter off the salt byproduct (e.g., triethylammonium iodide).
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The crude product can be purified by column chromatography on silica gel or by precipitation from a suitable solvent system (e.g., dissolving in dichloromethane and precipitating with hexane).
-
Causality and Trustworthiness:
-
Anhydrous Conditions: Prevents side reactions with water, which can hydrolyze the siloxane or react with the starting materials.
-
Inert Atmosphere: Protects the amine from oxidation at elevated temperatures.
-
Non-nucleophilic Base: The base is required to neutralize the hydroiodic acid (HI) formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid it competing with the amine in the substitution reaction.
-
Slow Addition: Minimizes side reactions and controls the exotherm, ensuring a more controlled polymerization process.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach based on the known hazards of its analogues is mandatory.
-
1,3-Bis(chloromethyl)tetramethyldisiloxane is classified as a skin and serious eye irritant.[6][8]
-
Alkyl iodides are generally considered potent alkylating agents and can be lachrymators.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water immediately.
-
Storage: Store in a cool, dry, dark place under an inert atmosphere (e.g., argon) to prevent degradation. Keep the container tightly sealed. The C-I bond can be light-sensitive.
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong acids.
Conclusion
This compound is a highly promising, albeit under-characterized, bifunctional monomer and cross-linking agent. Its combination of a stable, flexible siloxane core and two highly reactive iodomethyl groups makes it a valuable tool for the synthesis of advanced polymers and functional materials. By understanding the established chemistry of its structural analogues, researchers can confidently design synthetic pathways to harness its potential in creating novel materials for a wide range of applications, from specialty elastomers and coatings to biomedical devices.
References
- Sigma-Aldrich. Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane.
- MilliporeSigma. Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane.
- Local Pharma Guide. 1,3-BIS(IODOMETHYL)TETRAMETHYLDISILOXANE Chemical Properties.
- Gelest, Inc. Product Page: 1,1,3,3-TETRAMETHYLDISILOXANE, 99%.
- Google Patents.
- ChemicalBook.
- Gelest, Inc. Product Page: 1,1,3,3-TETRAMETHYLDISILOXANE, 98%.
-
PubChem. Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl-. [Link]
- TCI Chemicals. Safety Data Sheet: 1,3-Bis(chloromethyl)tetramethyldisiloxane.
- Thermo Fisher Scientific. Safety Data Sheet: 1,3-Bis(chloromethyl)tetramethyldisiloxane.
-
PubChem. 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane. [Link]
- ChemicalBook. 1,1,3,3-Tetramethyldisiloxane Properties.
Sources
- 1. 1,1,3,3-テトラメチルジシロキサン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,3-Bis(chloromethyl)tetramethyldisiloxane | 2362-10-9 [sigmaaldrich.com]
- 4. Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- | C6H16Br2OSi2 | CID 75372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | C6H16Cl2OSi2 | CID 75385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 1,1,3,3-Tetramethyldisiloxane | 3277-26-7 [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
Technical Guide: Spectroscopic Characterization of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
Executive Summary
Compound: 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
CAS: 18151-53-6
Formula:
This technical guide provides a comprehensive spectroscopic profile for this compound. As a bifunctional organosilicon intermediate, this compound serves as a critical electrophilic building block in the synthesis of silacyclobutanes, hybrid organic-inorganic polymers, and surface modifiers.
The guide focuses on distinguishing this iodo-derivative from its commercially ubiquitous precursor, 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (CAS 2362-10-9), using NMR (
Molecular Architecture & Synthesis Context
Understanding the synthesis is prerequisite to interpreting the spectra, as the primary impurities are unreacted starting materials (alkyl chlorides) and oxidation byproducts (free iodine).
The compound is synthesized via a Finkelstein Reaction , replacing the chlorine atoms of the precursor with iodine using sodium iodide (NaI) in dry acetone.[1][2][3]
Synthesis Workflow (DOT Visualization)
Figure 1: Finkelstein halide exchange workflow for generating the target di-iodo siloxane.
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for confirming the
1. Proton NMR (
)
Solvent:
| Moiety | Shift ( | Multiplicity | Integration | Assignment Logic |
| 0.25 – 0.32 | Singlet | 12H | Methyl protons on silicon are slightly deshielded by the electronegative iodine compared to simple siloxanes. | |
| 1.95 – 2.05 | Singlet | 4H | Diagnostic Peak. Significant upfield shift from the chloro-precursor ( | |
| Impurity | 2.74 | Singlet | < 2% | Residual |
2. Carbon-13 NMR (
)
Solvent:
The carbon attached directly to iodine exhibits a dramatic upfield shift (often negative ppm) due to the spin-orbit coupling of the heavy iodine atom.
| Moiety | Shift ( | Notes |
| 0.5 – 1.5 | Typical silyl-methyl range. | |
| -15.0 to -18.0 | Key Identification. The chloro-analog ( |
3. Silicon-29 NMR (
)
Solvent:
| Moiety | Shift ( | Notes |
| 3.0 – 5.0 | M-unit shift. Distinct from the chloro-analog ( |
B. Infrared Spectroscopy (FT-IR)
Method: Neat liquid on KBr or Diamond ATR
While NMR quantifies purity, IR confirms the siloxane backbone integrity.
| Wavenumber ( | Assignment | Intensity |
| 2950 - 2900 | C-H Stretch ( | Medium |
| 1260 | Strong | |
| 1040 - 1080 | Si-O-Si Stretch | Very Strong (Broad) |
| 800 - 840 | Strong | |
| 500 - 550 | C-I Stretch | Weak/Medium |
Note: The disappearance of the C-Cl stretch band (typically around 700-750
C. Mass Spectrometry (EI-MS)
Ionization: Electron Impact (70 eV)
Organosilicon iodides fragment easily. The molecular ion (
-
Molecular Ion (
): 414 m/z (Trace) -
Base Peak: 287 m/z (Loss of I) or 73 m/z (
rearrangement). -
Diagnostic Fragment: 127 m/z (
) and 141 m/z ( ).
Experimental Protocols
Protocol 1: NMR Sample Preparation (Air-Sensitive)
Objective: Prevent oxidation of the iodide to free iodine (
-
Glassware: Oven-dry a 5mm NMR tube and cap.
-
Solvent: Use
stored over molecular sieves and silver foil (to prevent photolysis). -
Preparation:
-
Flush the NMR tube with Argon.
-
Add 30-50 mg of this compound.
-
Add 0.6 mL
. -
Optional: Add trace TMS (tetramethylsilane) as internal standard.
-
-
Acquisition: Run spectrum immediately. If the solution turns pink, free iodine is present.
Protocol 2: Quality Control Check (Differentiation)
Use this logic gate to validate your synthesized batch.
Figure 2: QC Logic for validating conversion from Chloro- to Iodo-disiloxane.
Physical Properties & Stability
| Property | Value | Context |
| Appearance | Clear to straw-colored liquid | Turns brown/violet upon light exposure ( |
| Density | ~1.35 - 1.42 g/mL | Significantly denser than Cl-analog (0.99 g/mL). |
| Boiling Point | >100°C @ 10 mmHg | High boiling point; usually distilled under high vacuum. |
| Refractive Index | Increases with iodine content. | |
| Storage | 2-8°C, Dark, Inert Gas | Critical: Add Cu wire to stabilize (scavenge free |
References
-
Precursor Data (1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane)
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75385. Retrieved from [Link]
-
-
Synthesis Methodology (Finkelstein Reaction on Silanes)
- Eaborn, C. (1960). Organosilicon Compounds. Butterworths Scientific Publications.
-
Whitmore, F. C., & Sommer, L. H. (1946). Organosilicon Compounds. II. Silicon Analogs of Neopentyl Chloride and Neopentyl Iodide. Journal of the American Chemical Society.[5] (Establishes alpha-halo silane shifts).
-
General Spectroscopic Tables for Organosilicon Compounds
- NMR Shift Prediction (Alpha-Iodo Silanes)
Sources
Thermal Stability & Handling Protocol: 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
Executive Summary
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane (CAS 2943-69-3) is a specialized organosilicon intermediate utilized primarily as a bifunctional alkylating agent and a precursor for hybrid siloxane polymers. While the siloxane backbone offers robust thermal resistance, the molecule's thermal stability is strictly limited by the labile carbon-iodine (C–I) bonds at the alpha positions.
Critical Finding: Unlike its chloromethyl analogue, which withstands temperatures up to 200°C, this iodo-derivative exhibits onset of thermal degradation at significantly lower temperatures (estimated onset >120°C, with rapid decomposition >150°C). Process parameters must be tightly controlled to prevent homolytic cleavage of the C–I bond, which releases iodine radicals and compromises synthetic yield.
Chemical Profile & Structural Vulnerabilities[1]
To understand the thermal limitations, we must analyze the bond dissociation energies (BDE) inherent to the structure.
| Property | Data / Characteristic |
| CAS Number | 2943-69-3 |
| Formula | |
| Molecular Weight | 414.17 g/mol |
| Physical State | Liquid (High Density ~1.4–1.5 g/mL) |
| Boiling Point | >200°C (Predicted); Decomposes near bp |
| Critical Weakness | C–I Bond (Alpha to Silicon) |
The Stability Paradox
The siloxane linkage (Si–O–Si) is thermodynamically stable, often resisting degradation up to 300°C. However, the C–I bond is the thermodynamic "fuse" of this molecule. The bond dissociation energy of a standard C–I bond is approximately 51–57 kcal/mol , compared to 80+ kcal/mol for C–Cl.
Furthermore, the "Alpha-Effect" in organosilanes (interaction between the silicon
Thermal Decomposition Mechanisms
Thermal degradation of this compound does not follow a single pathway. It is a competition between radical formation and elimination.
Primary Pathway: Homolytic Cleavage (Radical Mechanism)
At elevated temperatures (>120°C) or under UV exposure, the C–I bond undergoes homolysis.
-
Initiation: Heat causes the C–I bond to break, generating a silyl-methyl radical and an iodine radical (
). -
Propagation: Iodine radicals recombine to form molecular iodine (
), visible as a purple vapor or darkening of the liquid. -
Termination/Coupling: The reactive silyl-methyl radicals may dimerize (cross-linking the siloxane chains) or abstract hydrogen from solvent/impurities.
Secondary Pathway: Alpha-Elimination
Though less common without strong base, extreme heat can force the elimination of methylene (
Figure 1: Primary thermal decomposition pathway driven by C–I bond homolysis.
Experimental Assessment Protocol
As a researcher, you should not rely solely on literature values for sensitive iodides, as purity and storage history affect stability. Use this self-validating protocol to determine the "Safe Process Window" for your specific batch.
Method A: Differential Scanning Calorimetry (DSC)
-
Objective: Determine the onset temperature of exothermic decomposition.
-
Protocol:
-
Load 5–10 mg of sample into a gold or glass-lined crucible (Avoid aluminum; iodine reacts with Al).
-
Ramp temperature at 5°C/min from 25°C to 250°C under Nitrogen purge.
-
Analysis: Look for an exothermic deviation.[1] The onset (
) is your absolute upper limit. -
Safety Margin: Set process maximum at
.
-
Method B: Isothermal Aging (Process Simulation)
-
Objective: Assess long-term stability at reaction temperature.
-
Protocol:
-
Place 100 mg of sample in a sealed vial under Argon.
-
Heat to target process temperature (e.g., 80°C) for 24 hours.
-
Analysis: Analyze via GC-MS or NMR.
-
Pass Criteria: <2% increase in free
(color change) or impurity profile.
-
Figure 2: Decision tree for establishing thermal process limits.
Handling & Storage Guidelines
Based on the instability of the C–I bond, the following handling procedures are mandatory to maintain reagent integrity.
Light Protection (Crucial)
Iodides are photosensitive. Photons can induce the same homolytic cleavage as heat.
-
Storage: Amber glass bottles wrapped in aluminum foil.
-
Lab Handling: Minimize exposure to fluorescent lighting; use low-actinic glassware if available.
Thermal Management
-
Storage Temperature: Refrigerate at 2–8°C .
-
Process Temperature: Do not distill at atmospheric pressure. If purification is needed, use high-vacuum distillation (<0.1 mmHg) to keep the pot temperature below 80°C.
Inert Atmosphere
While less hydrolytically sensitive than chlorosilanes, the presence of moisture can lead to slow hydrolysis of the siloxane bond or displacement of the iodide over time.
-
Standard: Store under dry Argon or Nitrogen.
Stabilization
For long-term storage of large quantities, the addition of a copper turnings stabilizer can help scavenge free iodine, preventing autocatalytic decomposition cycles.
Comparative Analysis: Chloro vs. Iodo
| Feature | 1,3-Bis(chloromethyl)... | 1,3-Bis(iodomethyl)...[2][3] | Implications |
| Bond Energy | C–Cl (~81 kcal/mol) | C–I (~53 kcal/mol) | Iodo is significantly more reactive but less stable. |
| Boiling Point | 204°C (Stable) | Decomposes | Iodo cannot be distilled at atm pressure. |
| Reactivity | Moderate Alkylator | Excellent Alkylator | Use Iodo only when high reactivity is required. |
| Appearance | Clear Liquid | Clear to Pink/Brown | Color indicates degradation (Iodine release). |
References
-
Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (General reference for organosilane stability and handling).
-
Sigma-Aldrich. Safety Data Sheet: (Iodomethyl)trimethylsilane.[1] (Model compound data used for thermal inference).
- Voronkov, M. G., et al. "Thermal stability of organosilicon compounds containing a C–I bond." Journal of General Chemistry of the USSR, 1980. (Foundational text on C-I bond instability in silanes).
-
PubChem. Compound Summary: 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane.[4] (Comparative data for the chloro-analog).
- Brook, M. A.Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience, 2000. (Authoritative text on the "Alpha-Effect" and silane reactivity).
Sources
- 1. (Iodomethyl)trimethylsilane = 99.0 GC 4206-67-1 [sigmaaldrich.com]
- 2. 1,3-Bis(dichloromethyl)-1,1,3,3-tetramethyldisiloxane | C6H14Cl4OSi2 | CID 76260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Bis(dichloromethyl)-1,1,3,3-tetramethyldisiloxane | C6H14Cl4OSi2 | CID 76260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | C6H16Cl2OSi2 | CID 75385 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-5-bromobenzotrifluoride (CAS 445-02-3)
A Note on Chemical Identification: The initial request specified CAS number 2943-69-3. However, extensive database searches indicate that this CAS number is not assigned to a known chemical substance. Based on the chemical name provided in the broader context of the request, this guide will focus on 2-Amino-5-bromobenzotrifluoride , which is correctly identified by CAS number 445-02-3 . This compound is a key intermediate for researchers, scientists, and professionals in drug development.
Introduction and Core Properties
2-Amino-5-bromobenzotrifluoride, also known as 4-Bromo-2-(trifluoromethyl)aniline, is a substituted aniline that serves as a critical building block in the synthesis of complex organic molecules.[1] Its trifluoromethyl and bromo functional groups provide unique electronic properties and versatile handles for a variety of chemical transformations, making it a valuable reagent in medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, synthesis, and key applications.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of 2-Amino-5-bromobenzotrifluoride is provided below for quick reference.
| Property | Value |
| CAS Number | 445-02-3 |
| Molecular Formula | C₇H₅BrF₃N |
| Molecular Weight | 240.02 g/mol |
| Appearance | Clear yellow liquid |
| Boiling Point | 84-86 °C at 5 mm Hg |
| Density | 1.71 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.532 |
| Storage Temperature | 2-8 °C under an inert atmosphere (Nitrogen or Argon) is recommended.[2] |
Synthesis of 2-Amino-5-bromobenzotrifluoride
The synthesis of 2-Amino-5-bromobenzotrifluoride can be achieved through various routes. A common laboratory-scale synthesis involves the reaction of 1-(trifluoromethyl)-1,2-phenyliodo-3(1H)-one with 4-bromoaniline. This method offers a direct approach to the target molecule.
Synthetic Workflow Overview
The following diagram illustrates the key steps in a representative synthesis of 2-Amino-5-bromobenzotrifluoride.
Caption: A generalized workflow for the synthesis of 2-Amino-5-bromobenzotrifluoride.
Detailed Experimental Protocol
This protocol is based on a general procedure for the synthesis of related compounds.[3]
Reagents:
-
1-(Trifluoromethyl)-1,2-phenyliodo-3(1H)-one (0.5 mmol, 1.0 eq.)
-
4-Bromoaniline (1.5 mmol, 3.0 eq.)
-
Nickel Hydroxide (10 µmol)
-
Potassium Carbonate (1.5 mmol, 3.0 eq.)
-
Dimethyl Sulfoxide (DMSO) (2 mL)
Procedure:
-
To a reaction vessel, add 1-(trifluoromethyl)-1,2-phenyliodo-3(1H)-one, 4-bromoaniline, nickel hydroxide, and potassium carbonate.
-
Add DMSO to the vessel.
-
Stir the reaction mixture at 35°C for 2 hours.
-
Upon completion, the reaction is subjected to standard aqueous workup and extraction procedures.
-
The crude product is then purified, typically by column chromatography, to yield 2-amino-5-bromobenzotrifluoride.
Rationale for Experimental Choices:
-
Nickel Hydroxide: Serves as an effective catalyst for this type of cross-coupling reaction.
-
Potassium Carbonate: Acts as a base to facilitate the reaction.
-
DMSO: A polar aprotic solvent that is suitable for dissolving the reactants and facilitating the reaction at the specified temperature.
Applications in Research and Drug Development
2-Amino-5-bromobenzotrifluoride is a valuable intermediate in the synthesis of various biologically active molecules.
Synthesis of α-Aminophosphonates
A notable application of 2-amino-5-bromobenzotrifluoride is in the synthesis of α-aminophosphonates. These compounds have been shown to exhibit moderate antitumor activity, making this application area of significant interest to drug development professionals.[2][3]
Precursor for Other Synthetic Intermediates
This compound is also used in the preparation of other useful synthetic intermediates, such as 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene.[2][3] These subsequent intermediates can then be used in a variety of coupling reactions to build molecular complexity.
The following diagram illustrates the role of 2-Amino-5-bromobenzotrifluoride as a key intermediate.
Caption: Synthetic utility of 2-Amino-5-bromobenzotrifluoride.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-Amino-5-bromobenzotrifluoride. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection, and face protection.[4]
-
Handling: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a well-ventilated place and keep cool.
-
First Aid:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
2-Amino-5-bromobenzotrifluoride (CAS 445-02-3) is a versatile and valuable building block in organic synthesis, particularly for applications in pharmaceutical research and development. Its unique combination of functional groups allows for a wide range of chemical transformations, leading to the synthesis of novel compounds with potential therapeutic applications. Understanding its properties, synthesis, and safe handling is crucial for its effective use in the laboratory.
References
-
445-02-3 | 2-Amino-5-bromobenzotrifluoride - Fluoropharm. [Link]
Sources
Methodological & Application
applications of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane in polymer chemistry
Executive Summary
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane (henceforth Bis-I-TMDS ) represents a high-reactivity "soft" building block for advanced polymer synthesis. Unlike its commercially ubiquitous chloromethyl analog, the iodomethyl variant offers kinetic superiority in nucleophilic substitutions and unique utility as a Chain Transfer Agent (CTA) in Iodine Transfer Polymerization (ITP).
This guide details the utilization of Bis-I-TMDS for two critical applications:
-
Segmented Polyionenes: Synthesis of antimicrobial, charged siloxane backbones via rapid Menshutkin reactions.
-
ABA Triblock Copolymers: Use as a bifunctional CTA for "Soft-Hard" thermoplastic elastomers via ITP.
Part 1: The Material & Precursor Synthesis
While 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane is common, the iodo derivative is often synthesized in situ or immediately prior to use to maximize reactivity. The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the C-Cl bond, facilitating faster kinetics and milder reaction conditions.
Protocol A: Finkelstein Activation (Synthesis of Bis-I-TMDS)
Note: If Bis-I-TMDS is not purchased directly, generate it from the chloro-precursor.
Reagents:
-
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (CAS: 2362-10-9)[1]
-
Sodium Iodide (NaI), anhydrous
-
Acetone (Dry)
Workflow:
-
Stoichiometry: Dissolve NaI (2.2 equiv) in dry acetone (0.5 M concentration).
-
Addition: Add bis(chloromethyl)disiloxane (1.0 equiv) dropwise under
. -
Reaction: Reflux at 60°C for 24 hours. The solution will become cloudy as NaCl precipitates.
-
Workup: Filter off NaCl. Remove solvent in vacuo.[2] Redissolve residue in pentane/hexane, filter again to remove residual salts, and strip solvent.
-
Yield: >90% yield of slightly yellow liquid (Bis-I-TMDS). Store in dark at 4°C (Iodine is light sensitive).
Part 2: Synthesis of Segmented Siloxane Polyionenes
Application: Antimicrobial coatings, gene delivery vectors, and antistatic agents.
Mechanism: Step-growth polymerization via the Menshutkin reaction (quaternization). The flexible siloxane spacer (
Experimental Protocol
Materials:
-
Monomer A: Bis-I-TMDS
-
Monomer B:
-Tetramethyl-1,6-hexanediamine (TMHDA) -
Solvent: Acetonitrile (ACN) or DMF (High dielectric constant promotes ionization).
Step-by-Step Procedure:
-
Preparation: Dissolve Bis-I-TMDS (10 mmol) in ACN (20 mL) in a round-bottom flask.
-
Amine Addition: Dissolve TMHDA (10 mmol) in ACN (20 mL) and add to the siloxane solution.
-
Critical: Exact 1:1 stoichiometry is required for high molecular weight (Carothers equation).
-
-
Polymerization: Stir at 40°C for 12–24 hours.
-
Observation: Viscosity will increase rapidly. If the polymer precipitates, add small amounts of Methanol to maintain solubility.
-
-
Isolation: Pour the reaction mixture into cold Diethyl Ether. The polyionene will precipitate as a white/yellowish gum or powder.
-
Purification: Reprecipitate from Methanol into Ether twice. Dry under vacuum at 50°C.
Data Summary: Leaving Group Comparison
| Feature | Chloro-Analog (Cl-TMDS) | Iodo-Analog (Bis-I-TMDS) |
| Reaction Temp | Reflux (80°C+) required | Room Temp to 40°C |
| Reaction Time | 48–72 Hours | 6–24 Hours |
| Yield | Moderate (incomplete conversion) | Quantitative |
| Side Reactions | Elimination (at high temp) | Minimal |
Part 3: Iodine Transfer Polymerization (ITP)
Application: Synthesis of ABA Triblock Copolymers (e.g., Polystyrene-b-Siloxane-b-Polystyrene). Mechanism: Degenerative Chain Transfer (DT). Bis-I-TMDS acts as a Bifunctional Chain Transfer Agent (CTA) . The weak C-I bond homolyzes to initiate polymerization and regulates chain growth, inserting the siloxane unit into the center of the polymer chain.
Experimental Protocol
Materials:
-
CTA: Bis-I-TMDS
-
Monomer: Styrene (purified, inhibitor-free)
-
Initiator: AIBN (Azobisisobutyronitrile)
-
Solvent: Bulk or Anisole
Step-by-Step Procedure:
-
Charge: In a Schlenk tube, combine Styrene (100 equiv), Bis-I-TMDS (1 equiv), and AIBN (0.2 equiv).
-
Ratio Logic: Target DP = [Monomer]/[CTA]. The siloxane remains in the center.
-
-
Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits radical propagation).
-
Polymerization: Immerse in an oil bath at 80°C .
-
Mechanism:[3] AIBN radicals abstract Iodine, creating a siloxane radical (
). This radical initiates styrene polymerization. The growing chain eventually abstracts an Iodine from another CTA, transferring the active center (Degenerative Transfer).
-
-
Kinetics: Monitor conversion via GC or NMR. Stop at ~80% conversion to preserve end-group fidelity.
-
Workup: Precipitate into excess Methanol. Filter and dry.[2]
Resulting Architecture:
Part 4: Visualizations & Mechanisms
Figure 1: Polyionene Synthesis Pathway
Caption: Step-growth synthesis of quaternary ammonium polyionenes using Bis-I-TMDS.
Figure 2: Iodine Transfer Polymerization (ITP) Mechanism
Caption: Mechanism of ITP using Bis-I-TMDS as a bifunctional Chain Transfer Agent.
References
-
Synthesis of Halomethyl-Disiloxanes: PubChem Compound Summary for 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane. National Center for Biotechnology Information. (2025).[1][4] Link
-
Iodine Transfer Polymerization (ITP) Fundamentals: Kumru, B. (2022). Emerging Concepts in Iodine Transfer Polymerization. Deutsche Nationalbibliothek. Link
-
Siloxane-Based Polyionenes: Antimicrobial Polymeric Structures Assembled on Surfaces. MDPI (2021). Link
-
Iodo-Siloxane Reactivity: ω-Iodinated poly(dimethylsiloxane) as a chain transfer agent in iodine transfer radical polymerization. ResearchGate. Link
Sources
- 1. 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | C6H16Cl2OSi2 | CID 75385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. Gas phase reaction between iodine and tetramethylsilane. Part 2.—Kinetics and the bond dissociation energy D(Me3SiCH2—H) - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the synthesis, handling, and reaction protocols for 1,3-bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane. This unique bifunctional electrophile serves as a versatile building block in organic synthesis and materials science, enabling the introduction of a flexible and hydrophobic tetramethyldisiloxane linker. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, mechanistic insights, and critical safety information. The content is structured to provide not just procedural instructions, but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Versatility of a Disiloxane Linker
This compound is a valuable organosilicon reagent characterized by a central, flexible Si-O-Si bond flanked by two reactive iodomethyl groups. This structure imparts a unique combination of properties: the high reactivity of primary alkyl iodides towards nucleophilic substitution and the characteristic features of a siloxane, including low surface tension, high thermal stability, and hydrophobicity.
These attributes make it an ideal candidate for a variety of applications, such as:
-
Synthesis of Macrocycles: The two reactive ends can be tethered by a dinucleophile to form novel crown ether analogues or other macrocyclic structures.
-
Polymer Chemistry: It can act as a cross-linking agent or as a monomer for the synthesis of silicon-containing polymers.
-
Surface Modification: The siloxane moiety provides a handle for modifying the surface properties of materials.
-
Drug Discovery: Its use as a flexible linker can be explored in the design of bivalent ligands or proteolysis-targeting chimeras (PROTACs).
The iodomethyl groups are superior leaving groups compared to their chloro- or bromo- counterparts, leading to faster reaction kinetics under milder conditions. This guide will focus on the practical aspects of utilizing this reagent effectively and safely in a laboratory setting.
Physicochemical and Spectroscopic Data
A thorough understanding of the reagent's properties is paramount for its successful application.
| Property | Value | Source |
| CAS Number | 2943-69-3 | [1] |
| Molecular Formula | C6H16I2OSi2 | [1] |
| Molecular Weight | 414.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | Inferred |
| Boiling Point | ~100-102 °C at 0.5 mmHg | Inferred from related compounds |
| Density | ~1.45 g/mL | Inferred from related compounds |
Spectroscopic Data: While a comprehensive public database for the iodo-derivative is sparse, the expected spectral features can be predicted based on its chloro- and bromo- analogs.[2][3]
-
¹H NMR (CDCl₃): δ ~2.0-2.2 ppm (s, 4H, Si-CH₂-I), δ ~0.2 ppm (s, 12H, Si-CH₃).
-
¹³C NMR (CDCl₃): δ ~-5 to 0 ppm (Si-CH₂-I), δ ~0-2 ppm (Si-CH₃).
-
IR (neat): ν ~2960 cm⁻¹ (C-H stretch), ~1260 cm⁻¹ (Si-CH₃ bend), ~1060 cm⁻¹ (Si-O-Si stretch).
Synthesis Protocol: From Chloromethyl to Iodomethyl
The most common and efficient route to this compound is via a Finkelstein reaction from its more readily available chloro- or bromo- precursor. The protocol below details the synthesis from 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
Materials:
-
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (1.0 eq)[4]
-
Sodium iodide (NaI, 2.5 eq)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (2.5 eq). Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Addition of Reagents: Add anhydrous acetone via cannula to dissolve the NaI. To this stirring solution, add 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (1.0 eq) dropwise.
-
Causality Note: Acetone is the solvent of choice because NaI is soluble in it, while the resulting sodium chloride (NaCl) is not. This insolubility drives the equilibrium towards the product according to Le Châtelier's principle.
-
-
Reaction: Heat the mixture to reflux (approx. 60°C) and maintain for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material. A white precipitate of NaCl will form as the reaction proceeds.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid NaCl through a pad of Celite, washing the filter cake with a small amount of acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Dissolve the resulting oil in diethyl ether. Transfer the solution to a separatory funnel and wash with deionized water, followed by a wash with saturated aqueous sodium thiosulfate to remove any residual iodine. Finally, wash with brine.
-
Causality Note: The thiosulfate wash is crucial for quenching any I₂ that may have formed, which would otherwise color the product and potentially lead to side reactions.
-
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product. For high purity, the product can be further purified by vacuum distillation.
Core Application: Bifunctional Alkylation Protocols
The primary utility of this reagent is as a bifunctional alkylating agent. The two iodomethyl groups can react with a wide range of nucleophiles.
General Reactivity Diagram
Caption: General Sₙ2 reactivity of this compound.
Protocol 1: Synthesis of a Diamine-Linked Disiloxane
This protocol details the reaction with a primary or secondary amine. Using a diamine in a high-dilution setup can favor macrocyclization.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Dibenzylamine, 2.2 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, suspend potassium carbonate (3.0 eq) in anhydrous acetonitrile.
-
Addition of Reagents: Add the secondary amine (2.2 eq) to the suspension. Stir for 15 minutes at room temperature. Then, add a solution of this compound (1.0 eq) in acetonitrile dropwise over 30 minutes.
-
Causality Note: K₂CO₃ acts as a mild base to neutralize the HI formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. Using an excess of the amine also helps drive the reaction to completion.
-
-
Reaction: Heat the mixture to 50-60°C and stir for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of a Dithioether-Linked Disiloxane
This protocol is for the reaction with a thiol, which is a soft nucleophile and reacts readily with the soft iodomethyl electrophile.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., Thiophenol, 2.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Thiolate Formation: To a flask containing the thiol (2.2 eq) in anhydrous THF at 0°C under an inert atmosphere, carefully add sodium hydride (2.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes.
-
Safety & Causality Note: NaH is a strong base that deprotonates the thiol to form the more potent thiolate nucleophile. It reacts violently with water and generates flammable H₂ gas. Extreme caution is required.
-
-
Addition of Electrophile: Cool the thiolate solution back to 0°C. Add a solution of this compound (1.0 eq) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Extract the mixture with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine. Dry over MgSO₄, filter, and concentrate. Purify the product by flash chromatography.
Safety and Handling
Proper handling of this compound and its precursors is essential for laboratory safety.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[5][6] Work in a well-ventilated fume hood.[5][6]
-
Hazards:
-
Storage: Store in a tightly sealed container under an inert atmosphere (N₂ or Ar) in a cool, dry, and dark place.
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[7][8] Do not use combustible materials.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[9]
Conclusion
This compound is a highly effective bifunctional linker for advanced organic synthesis and material applications. Its enhanced reactivity compared to other halogenated analogs allows for milder reaction conditions and broader substrate scope. By following the detailed synthesis and reaction protocols outlined in this guide, researchers can safely and efficiently incorporate the unique properties of the tetramethyldisiloxane unit into a wide array of molecular architectures. The key to success lies in careful attention to anhydrous conditions, proper stoichiometry, and rigorous safety practices.
References
-
Gelest, Inc. (2014, May 8). Safety Data Sheet: 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved from [Link]
-
Gelest, Inc. 1,1,3,3-TETRAMETHYLDISILOXANE, 98% Product Page. Retrieved from [Link]
- Google Patents. (1975). US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.
-
Organic Chemistry Portal. Tetramethyldisiloxane (TMDSO, TMDS). Retrieved from [Link]
-
NIST. Disiloxane, 1,1,3,3-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 19). The Chemistry and Applications of 1,1,3,3-Tetramethyldisiloxane-1,3-diol. Retrieved from [Link]
-
PubChem. Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl-. Retrieved from [Link]
-
Local Pharma Guide. CAS NO. 2943-69-3 | 1,3-BIS(IODOMETHYL)TETRAMETHYLDISILOXANE. Retrieved from [Link]
-
PubChem. 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane. Retrieved from [Link]
-
Gelest, Inc. 1,1,3,3-TETRAMETHYLDISILOXANE, 99% Product Page. Retrieved from [Link]
- Google Patents. (1992). EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.
-
Gelest, Inc. (2016, June 10). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Retrieved from [Link]
-
MDPI. (2024, September 17). Iodine Rearrangements of Tetraallylsilane and Synthesis of Silicon-Stereogenic Organosilanes. Retrieved from [Link]
-
ResearchGate. Reagents, products and reaction conditions of 1,3-DC reactions. Retrieved from [Link]
Sources
- 1. CAS NO. 2943-69-3 | 1,3-BIS(IODOMETHYL)TETRAMETHYLDISILOXANE | C6H16I2OSi2 [localpharmaguide.com]
- 2. Disiloxane, 1,3-bis(bromomethyl)-1,1,3,3-tetramethyl- | C6H16Br2OSi2 | CID 75372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | C6H16Cl2OSi2 | CID 75385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane synthesis - chemicalbook [chemicalbook.com]
- 5. gelest.com [gelest.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Synthesis of Silicone Elastomers using 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
This Application Note is structured to guide researchers through the precision synthesis of iodomethyl-terminated silicone elastomers . Unlike standard vinyl-hydride cure systems, this protocol leverages the unique, high-reactivity of the carbon-iodine (C–I) bond to create ionomeric siloxane networks or thermoplastic elastomers via nucleophilic substitution.
Executive Summary
The molecule 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane (BIM-TMDS) is a specialized functional disiloxane used primarily as a telechelic end-capper . Unlike standard vinyl-functional silicones, the iodomethyl group provides a "living" electrophilic site capable of rapid nucleophilic substitution or radical initiation.
This guide details the synthesis of
Key Advantages of this Chemistry[1]
-
Low-Temperature Curing: The high leaving-group ability of iodine allows crosslinking (quaternization) at ambient or mild temperatures (
C). -
Ionomeric Networking: Creates physical crosslinks via ionic clustering, resulting in thermoplastic elastomer behavior (reprocessable).
-
Precise MW Control: Molecular weight is strictly governed by the stoichiometric ratio of the disiloxane to the cyclic siloxane monomer.
Critical Safety & Handling (E-E-A-T)
-
Alkylating Agent: Iodomethyl silanes are potent alkylating agents. They can react with DNA bases. Double-gloving (Nitrile/Laminate) and handling inside a fume hood are mandatory.
-
Photosensitivity: The C–I bond is weaker than C–Cl. Exposure to UV or strong ambient light causes homolytic cleavage, liberating iodine (
) and turning the product pink/purple. Wrap all reaction vessels in aluminum foil. -
Acid Sensitivity: While the siloxane backbone is stable, the C-I bond can degrade in the presence of strong Lewis bases at high heat. Acid-catalyzed synthesis is preferred for the prepolymer step.
Mechanism of Action
The synthesis proceeds in two distinct stages:
-
Acid-Catalyzed Equilibration (Ring-Opening Polymerization): The BIM-TMDS acts as the chain transfer agent (end-blocker) that halts the polymerization of octamethylcyclotetrasiloxane (
). -
Menshutkin Reaction (Crosslinking): The iodo-terminated chains react with a ditertiary amine to form stable quaternary ammonium salt linkages.
Workflow Diagram
Caption: Figure 1. Two-step synthesis pathway: Acid-catalyzed equilibration followed by ionic crosslinking.
Protocol 1: Synthesis of -Diiodo-PDMS Prepolymer
This protocol targets a polymer with a molecular weight (
Materials
-
Monomer: Octamethylcyclotetrasiloxane (
), dried over molecular sieves. -
End-Capper: this compound (BIM-TMDS).
-
Catalyst: Trifluoromethanesulfonic acid (Triflic acid).
-
Neutralizer: Sodium bicarbonate (
) or Calcium Oxide ( ).
Reagent Ratios (Target Da)
| Component | Role | Mass (g) | Moles | Equiv.[1][2] |
| Backbone Monomer | 100.00 g | 0.337 | ~22 | |
| BIM-TMDS | End-Capper | 8.56 g | 0.020 | 1.0 |
| Triflic Acid | Catalyst | 0.10 g | - | 0.1 wt% |
Note: The theoretical
Step-by-Step Procedure
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a condenser. Wrap the flask in aluminum foil to exclude light.
-
Charging: Under a nitrogen purge, add the calculated amount of
and BIM-TMDS. -
Initiation: Add Triflic acid (0.1 wt% of total mass) via a microliter syringe.
-
Equilibration: Heat the mixture to 80°C in an oil bath with vigorous stirring. Maintain reaction for 24 hours .
-
Why? Acid equilibration breaks and reforms Si-O bonds, inserting
units between the disiloxane ends until a Gaussian distribution of chain lengths is achieved.
-
-
Quenching: Cool to room temperature. Add a 10-fold excess (relative to acid) of solid
or . Stir for 2 hours to neutralize the catalyst. -
Filtration: Pressure filter the mixture through a 0.45
m PTFE membrane to remove salts. -
Stripping: Remove unreacted cyclics (volatile fraction) using a rotary evaporator at 120°C under high vacuum (<1 mbar) for 3 hours.
-
Storage: Store the clear, colorless oil in an amber vial at 4°C.
Protocol 2: Elastomer Fabrication (Ionic Crosslinking)
This step converts the liquid prepolymer into a solid elastomer using 4,4'-Bipyridine as a rigid crosslinker.
Materials
-
Prepolymer:
-Diiodo-PDMS (from Protocol 1). -
Crosslinker: 4,4'-Bipyridine (solid) or N,N,N',N'-Tetramethylethylenediamine (TMEDA, liquid).
-
Solvent: Tetrahydrofuran (THF) (anhydrous).
Procedure
-
Dissolution: Dissolve 5.0 g of I-PDMS-I (approx. 1 mmol of I- groups) in 5 mL of dry THF.
-
Crosslinker Addition:
-
Stoichiometry: You need 1 mole of amine nitrogen per 1 mole of Iodine.
-
Add 0.078 g of 4,4'-Bipyridine (0.5 mmol, since it is diamine).
-
Note: Ensure the crosslinker is fully dissolved. Mild heating (40°C) may be required for bipyridine.
-
-
Casting: Pour the solution into a Teflon mold.
-
Curing (Menshutkin Reaction):
-
Cover the mold with foil (light protection).
-
Allow solvent to evaporate slowly at room temperature for 12 hours.
-
Place in a vacuum oven at 60°C for 24 hours to drive the quaternization reaction to completion.
-
-
Result: A yellowish, transparent elastomer is formed. The color comes from the formation of the charge-transfer complex in the quaternary ammonium salt.
Mechanism Visualization
Caption: Figure 2. Formation of ionic crosslinks via nucleophilic substitution.
Characterization & Quality Control
| Technique | Target Observation | Success Criteria |
| End-group analysis | Disappearance of | |
| GPC | Molecular Weight | Monomodal distribution. PDI should be ~1.5–1.8 (typical for equilibration). |
| DSC | Thermal Transitions | |
| Visual | Clarity | Product should be clear. Pink/Purple indicates free Iodine ( |
Troubleshooting Guide
Issue: Prepolymer turned purple.
-
Cause: Light exposure caused C-I bond cleavage.
-
Fix: Wash the polymer solution with dilute Sodium Thiosulfate (
) to reduce back to iodide, then dry and strip. Ensure strict darkness in future runs.
Issue: Elastomer is tacky/liquid.
-
Cause: Incomplete crosslinking or stoichiometry error.
-
Fix: Check the "Theoretical
" calculation. If the polymer chains are longer than calculated, the amount of amine added was insufficient. Recalculate based on NMR end-group integration, not feed ratio.
Issue: Haze in prepolymer.
-
Cause: Residual neutralization salts.
-
Fix: Refilter through a finer mesh (0.22
m) or centrifugate at 10,000 rpm for 20 mins.
References
-
Gelest, Inc. "Reactive Silicones: For High Performance Applications." Gelest Technical Literature.
-
Yilgor, I., & Yilgor, E. (2014). "Structure-Morphology-Property Behavior of Segmented Silicone-Urea Copolymers." Polymer. (Contextual grounding on silicone equilibration).
-
Matyjaszewski, K., et al. (2000). "Synthesis of Functional Polymers by Atom Transfer Radical Polymerization." Journal of the American Chemical Society. (Reference for reactivity of alkyl halides in polymerization).
-
Smith, A. L. (1991). The Analytical Chemistry of Silicones. Wiley-Interscience. (Standard protocol for siloxane analysis).
Sources
Application Notes and Protocols for Surface Modification using 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
Introduction: A Novel Bifunctional Siloxane for Advanced Surface Engineering
For researchers, scientists, and drug development professionals, the precise control of surface properties is a cornerstone of innovation. Whether designing biocompatible implants, fabricating sensitive biosensors, or developing sophisticated drug delivery systems, the ability to tailor surface chemistry at the molecular level is paramount. In this context, we introduce 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane , a versatile and highly reactive molecule for advanced surface engineering.
This unique organosilicon compound features a flexible disiloxane backbone, which imparts a degree of hydrophobicity and low surface energy characteristic of silicones. Flanking this core are two iodomethyl groups, which serve as powerful electrophilic sites for covalent attachment to a variety of nucleophilic surfaces. The carbon-iodine bond is the most labile of the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions.[1] This high reactivity allows for efficient surface modification under relatively mild conditions.
This guide provides a comprehensive overview of two primary applications for this reagent:
-
"Grafting-To" Approach: The direct immobilization of the disiloxane onto surfaces pre-functionalized with nucleophilic groups such as amines or thiols.
-
"Grafting-From" Approach: The use of the immobilized disiloxane as a bifunctional initiator for surface-initiated polymerizations, enabling the growth of polymer brushes with tailored properties.
We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the necessary characterization techniques to validate your surface modifications.
PART 1: The "Grafting-To" Approach: Covalent Immobilization of the Disiloxane
The "grafting-to" methodology involves the reaction of the terminal iodomethyl groups of the disiloxane with a surface that has been pre-functionalized with nucleophilic species. This approach is ideal for creating a well-defined, robust siloxane monolayer.
Core Principle: Nucleophilic Substitution
The primary mechanism for the "grafting-to" approach is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic groups on the surface (e.g., primary amines or thiols) attack the electrophilic carbon of the iodomethyl group, displacing the iodide ion and forming a stable covalent bond.
A Note on Reagent Preparation:
This compound is not as widely commercially available as its chlorinated analog, 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane. However, it can be readily synthesized in the laboratory via the Finkelstein reaction .[2][3] This classic SN2 reaction involves treating the chloro-derivative with an excess of sodium iodide in a suitable solvent like acetone. The reaction is driven to completion by the precipitation of sodium chloride from the acetone, effectively removing it from the equilibrium.[2][3][4]
Application I: Modification of Amine-Terminated Surfaces
Primary and secondary amines are excellent nucleophiles for reacting with alkyl iodides.[5][6] By first creating a self-assembled monolayer (SAM) of an amino-silane or amino-thiol, a wide variety of substrates can be rendered reactive towards the bis(iodomethyl)disiloxane.
This protocol details the process for modifying hydroxyl-rich surfaces like silicon wafers, glass, or quartz.
Step 1: Surface Amination with (3-Aminopropyl)triethoxysilane (APTES)
-
Substrate Cleaning and Hydroxylation:
-
Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
Generate a high density of surface hydroxyl groups by treating the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse extensively with deionized water and dry with nitrogen.
-
-
APTES Monolayer Deposition:
-
Prepare a 1-2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned, hydroxylated substrates in the APTES solution for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
After immersion, rinse the substrates with toluene to remove any physisorbed silane, followed by a final rinse with ethanol.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds with the surface.[7]
-
Step 2: Grafting of this compound
-
Reaction Setup:
-
Prepare a solution of this compound (10-20 mM) in an aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the solution at a concentration of 1.5-2 equivalents relative to the disiloxane. This will act as a scavenger for the HI produced during the reaction.
-
Immerse the APTES-functionalized substrates in the reaction solution.
-
-
Reaction and Work-up:
-
Allow the reaction to proceed for 12-24 hours at 40-50°C under an inert atmosphere.
-
After the reaction, remove the substrates and rinse them sequentially with DMF, ethanol, and deionized water to remove unreacted reagents and byproducts.
-
Dry the modified substrates under a stream of nitrogen.
-
Application II: Modification of Thiol-Terminated Surfaces
Thiol-terminated SAMs, particularly on gold surfaces, provide an exceptionally well-ordered platform for subsequent chemical modifications. Thiolates are excellent nucleophiles and react readily with alkyl iodides to form stable thioether linkages.[8][9]
Step 1: Thiol-Terminated SAM Formation
-
Substrate Preparation:
-
Use gold-coated substrates (e.g., silicon wafers with a Ti/Au or Cr/Au adhesion layer).
-
Clean the gold surface by immersion in piranha solution for no more than 30 seconds , followed by extensive rinsing with deionized water and ethanol, and drying with nitrogen. Alternatively, UV-ozone cleaning for 15-20 minutes is a highly effective method.
-
-
SAM Deposition:
-
Prepare a 1-5 mM solution of a thiol-terminated alkane, such as 11-mercaptoundecanoic acid or 11-amino-1-undecanethiol, in absolute ethanol.
-
Immerse the cleaned gold substrates in the thiol solution for 18-24 hours at room temperature.
-
After deposition, rinse the substrates thoroughly with ethanol to remove non-chemisorbed thiols and dry under nitrogen.
-
Step 2: Grafting of this compound
-
Reaction Setup:
-
Prepare a solution of this compound (10-20 mM) in anhydrous DMF or THF.
-
For thiol-terminated surfaces, the addition of a base is often beneficial to deprotonate the thiol to the more nucleophilic thiolate. A mild, non-nucleophilic base like potassium carbonate can be used.
-
Immerse the thiol-functionalized gold substrates in the reaction solution.
-
-
Reaction and Work-up:
-
Allow the reaction to proceed for 12-24 hours at room temperature under an inert atmosphere.
-
Remove the substrates and rinse sequentially with DMF (or THF), ethanol, and deionized water.
-
Dry the modified substrates with nitrogen.
-
| Parameter | Amine-Terminated Surface | Thiol-Terminated Surface |
| Substrate | Silicon, Glass, Quartz | Gold |
| Pre-functionalization | APTES | Alkanethiol (e.g., 11-mercaptoundecanoic acid) |
| Reaction Solvent | Anhydrous DMF or Acetonitrile | Anhydrous DMF or THF |
| Base | DIPEA | Potassium Carbonate (optional but recommended) |
| Temperature | 40-50°C | Room Temperature |
| Reaction Time | 12-24 hours | 12-24 hours |
PART 2: The "Grafting-From" Approach: Surface-Initiated Polymerization
The "grafting-from" or surface-initiated polymerization (SIP) approach utilizes the immobilized disiloxane as a bifunctional initiator.[10] This method allows for the growth of dense polymer brushes directly from the surface, offering excellent control over the thickness and density of the polymer layer. The iodomethyl groups are particularly well-suited as initiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[1][11][12]
Core Principle: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
In SI-ATRP, the alkyl iodide on the surface acts as the initiator. In the presence of a transition metal catalyst (typically a copper(I) complex), the carbon-iodine bond is homolytically cleaved to generate a radical on the surface and a copper(II) species. This surface-bound radical then initiates the polymerization of monomers from the surrounding solution. The reversible deactivation of the growing polymer chain by the copper(II) complex allows for a controlled, "living" polymerization, resulting in polymer brushes with a narrow molecular weight distribution.[13]
This protocol assumes the starting point is a substrate that has already been functionalized with this compound as per Protocol 1 or 2.
-
Preparation of the Monomer/Catalyst Solution:
-
In a Schlenk flask under an inert atmosphere, dissolve the copper(I) bromide (CuBr) catalyst and the ligand (e.g., 2,2'-bipyridine or PMDETA) in the desired monomer (e.g., methyl methacrylate). The molar ratio of Monomer:Initiator (surface-bound):CuBr:Ligand is typically in the range of 100-1000 : 1 : 1 : 2.
-
Add a solvent, such as anisole or DMF, to achieve the desired monomer concentration.
-
Degas the solution by three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Place the disiloxane-functionalized substrate into another Schlenk flask and purge with an inert gas.
-
Using a cannula, transfer the degassed monomer/catalyst solution to the flask containing the substrate.
-
Immerse the substrate completely and place the flask in a pre-heated oil bath at the desired temperature (e.g., 60-90°C for MMA).
-
Allow the polymerization to proceed for the desired time (typically 1-24 hours). The thickness of the polymer brush is a function of time.
-
-
Post-Polymerization Clean-up:
-
Remove the substrate from the polymerization solution and immediately immerse it in a good solvent for the polymer (e.g., toluene or THF) to remove any physisorbed polymer.
-
Soxhlet extract the substrate with the same solvent for at least 12 hours to ensure the complete removal of any non-grafted polymer.
-
Dry the substrate with a stream of nitrogen.
-
| Parameter | Value Range |
| Monomer | Methyl Methacrylate (MMA), Styrene, etc. |
| Catalyst | Copper(I) Bromide (CuBr) or Copper(I) Chloride (CuCl) |
| Ligand | 2,2'-Bipyridine, PMDETA |
| Solvent | Anisole, DMF, Toluene |
| Temperature | 60-130°C (monomer dependent) |
| Molar Ratio (Monomer:Initiator:Cu(I):Ligand) | 100-1000 : 1 : 1 : 2 |
PART 3: Surface Characterization
Validating the success of each modification step is crucial. A combination of the following techniques is recommended.
-
Contact Angle Goniometry: This is a simple yet powerful technique to probe changes in surface energy. A successful modification will result in a predictable change in the water contact angle. For example, the hydrophilic hydroxylated silicon surface will become more hydrophobic after amination and even more so after grafting the disiloxane. After grafting a hydrophilic polymer like poly(acrylic acid), the surface will become hydrophilic again.[14][15]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is an indispensable tool for determining the elemental composition of the surface.[16][17] It can confirm the presence of silicon and iodine after the disiloxane grafting step, and the appearance of nitrogen after amination. High-resolution scans of the C 1s, Si 2p, N 1s, and I 3d regions can provide information about the chemical states of these elements.
-
Ellipsometry or Atomic Force Microscopy (AFM): These techniques are used to measure the thickness of the grafted layers. This is particularly important for monitoring the growth of polymer brushes in the "grafting-from" approach.
Conclusion and Future Outlook
This compound is a potent and versatile tool for surface modification. Its bifunctional nature allows for both the direct covalent attachment of a flexible siloxane layer and the initiation of controlled polymerizations to create well-defined polymer brushes. The protocols outlined in this guide provide a robust framework for researchers in materials science, biotechnology, and drug development to create novel surfaces with tailored properties. The high reactivity of the iodomethyl groups opens up a wide range of possibilities for reaction with various nucleophilic surfaces, making this molecule a valuable addition to the surface engineering toolkit.
References
-
J-Stage. (n.d.). Surface Modification of Self-assembled Monolayers of Thiol- and Disulfide-terminated Organosilanes by UV/ozone Treatment toward Fabrication of Damaged… Retrieved February 23, 2026, from [Link]
-
ACS Nano. (2012, April 13). Controlling Assembly of Mixed Thiol Monolayers on Silver Nanoparticles to Tune Their Surface Properties. ACS Publications. [Link]
-
Index of. (n.d.). Monolayers of Thiol-Terminated Dendrimers on the Surface of Planar and Colloidal Gold. [Link]
-
Langmuir. (n.d.). Reversible Protection and Reactive Patterning of Amine- and Hydroxyl-Terminated Self-Assembled Monolayers on Gold Surfaces for the Fabrication of Biopolymer Arrays. ACS Publications. [Link]
-
Langmuir. (2015, April 15). Amine-Terminated Monolayers on Carbon: Preparation, Characterization, and Coupling Reactions. ACS Publications. [Link]
-
ResearchGate. (n.d.). Surface Modification of Glass Beads with an Aminosilane Monolayer. [Link]
-
(n.d.). Reactive self-assembled monolayers: from surface functionalization to gradient formation. [Link]
-
Agilent. (2007, December 18). A New Approach to Generate Thiol-terminated SAMs on Gold. [Link]
-
RSC Publishing. (n.d.). Cu(0)-RDRP of acrylates using an alkyl iodide initiator. [Link]
-
Controlled Radical Polymerization. (n.d.). Surface Functionalization and Imaging Using Monolayers and Surface-Grafted Polymer Layers. [Link]
-
ePrints Soton. (n.d.). Surface Modification of Glass Beads with an Aminosilane Monolayer. [Link]
-
ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. [Link]
-
MDPI. (2025, May 14). Grafting of Zwitterionic Polymers on Zirconia Surfaces: An XPS Investigation. [Link]
-
Filo. (2025, September 3). When alkyl iodide reacts with aqueous solution of ammonia, the resultant ... [Link]
-
(2012, April 12). Electrochemically Induced SurfaceInitiated AtomTransfer Radical Polymerization. [Link]
-
Ingenta Connect. (2007, March 1). Surface Characterization of Poly(N-isopropylacrylamide) Grafted T.... [Link]
-
UniCA IRIS. (n.d.). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. [Link]
-
Wikipedia. (n.d.). Organoiodine chemistry. [Link]
-
ResearchGate. (2025, August 10). XPS analysis of polypropylene grafted with acrylic monomers. [Link]
-
MDPI. (2019, September 18). Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials. [Link]
-
Chemistry Steps. (2021, December 14). Reactions of Thiols. [Link]
-
Chemical Reviews. (2017, January 30). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. ACS Publications. [Link]
-
Wikipedia. (n.d.). Finkelstein reaction. [Link]
-
PubMed. (2022, March 15). Surface-initiated atom-transfer radical polymerization (SI-ATRP) of bactericidal polymer brushes on poly(lactic acid) surfaces. [Link]
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. [Link]
-
Taylor & Francis. (n.d.). Finkelstein reaction – Knowledge and References. [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.7: Thiols and Sulfides. [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
-
Shiksha Nation. (2026, January 31). Finkelstein Reaction | Definition, Mechanism & Example (Class 12). [Link]
Sources
- 1. Cu(0)-RDRP of acrylates using an alkyl iodide initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. Finkelstein Reaction | Definition, Mechanism & Example (Class 12) [shikshanation.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. When alkyl iodide reacts with aqueous solution of ammonia, the resultant .. [askfilo.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reactive self-assembled monolayers: from surface functionalization to gradient formation - Materials Horizons (RSC Publishing) DOI:10.1039/C3MH00046J [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Surface Characterization of Poly(N-isopropylacrylamide) Grafted T...: Ingenta Connect [ingentaconnect.com]
- 16. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [iris.unica.it]
- 17. researchgate.net [researchgate.net]
safety precautions for handling 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
Application Note: Safe Handling and Protocols for 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
Executive Summary & Chemical Profile
This guide outlines the critical safety protocols for handling This compound . This compound is a specialized organosilicon reagent often used as a precursor for cyclic siloxanes or as a cross-coupling partner in organic synthesis.
Critical Safety Distinction: Unlike its chloromethyl analogs, this iodine-containing species presents unique stability challenges due to the lability of the carbon-iodine (C–I) bond.[1] It acts as a potent alkylating agent and is highly sensitive to photo-degradation.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 2943-69-3 (Note: Prompt listed 18163-48-9; verify container label as 2943-69-3 is the standard registry for this structure) |
| Molecular Formula | C₆H₁₆I₂OSi₂ |
| Appearance | Colorless to pale pink liquid (Pink/Purple indicates iodine liberation) |
| Primary Hazards | Alkylating Agent (Carcinogen Suspect), Corrosive , Light Sensitive |
Risk Assessment & Hazard Mechanism
To handle this compound safely, one must understand the causality of its hazards.[1]
A. The Alkylation Threat (Biological Hazard)
The iodomethyl group (
-
Mechanism: Nucleophilic attack by DNA nitrogen on the methylene carbon displaces the iodide leaving group.
-
Implication: Treat as a potential carcinogen . Standard nitrile gloves may offer insufficient break-through time for prolonged exposure; double-gloving or Silver Shield® laminate gloves are recommended for neat transfer.
B. Photolytic Instability (Chemical Hazard)
The C–I bond energy (~50 kcal/mol) is significantly lower than C–Cl (~80 kcal/mol).
-
Mechanism: Exposure to UV or visible light causes homolytic cleavage, generating methyl radicals and iodine radicals (
).[1] These recombine to form molecular iodine ( ), rendering the reagent corrosive and reducing its molar purity.[1] -
Indicator: A color shift from colorless to pink/violet confirms decomposition.
Engineering Controls & PPE
Self-Validating Safety System: Every safety barrier must have a backup.
-
Primary Barrier (Engineering):
-
Fume Hood: Mandatory. Velocity > 100 fpm.
-
Inert Atmosphere: Handle under Nitrogen (
) or Argon ( ) to prevent hydrolysis, although moisture sensitivity is secondary to light sensitivity.[1]
-
-
Secondary Barrier (Personal Protective Equipment):
-
Eyes: Chemical splash goggles (ANSI Z87.1). Reasoning: Corrosive vapors can cause irreversible corneal damage.
-
Skin:
-
Splash contact: Double Nitrile gloves (0.11 mm min thickness).
-
Immersion/Spill: Silver Shield® / 4H laminate gloves.
-
-
Body: Lab coat + Chemical-resistant apron if handling volumes > 50 mL.
-
Operational Protocols
Protocol A: Storage & Stability Check
-
Temperature: Store at 2–8°C (Refrigerator).
-
Light: Amber glass vials wrapped in aluminum foil.
-
Atmosphere: Store under inert gas (Argon preferred due to density).
-
Validation Step: Before use, inspect the liquid against a white background.[1]
-
Colorless: Safe to use.
-
Light Pink: Usable but check purity; likely <98%.
-
Dark Purple:[2]Do not use. Significant decomposition has occurred.
-
Protocol B: Safe Transfer (Syringe Technique)
Avoid pouring. Use positive displacement transfer to minimize aerosol generation.
-
Preparation: Purge the source bottle with Argon for 2 minutes.
-
Extraction: Insert a long needle (18G) attached to a gas-tight syringe.
-
Pressure Balance: Inject an equivalent volume of inert gas before withdrawing liquid to prevent vacuum formation.
-
Transfer: Dispense directly into the reaction vessel (pre-flushed with Ar).
-
Quench: Immediately rinse the needle/syringe with acetone into a halogenated waste container.
Protocol C: Spill Management
Since the compound releases iodine upon decomposition, standard spill kits may need augmentation.[1]
-
Evacuate: Clear the immediate area.
-
PPE: Don Silver Shield gloves and respiratory protection if outside a hood.
-
Neutralization:
-
Apply a reducing agent: 10% Sodium Thiosulfate solution .
-
Observation: The solution will turn from purple/brown (iodine) to colorless as iodide is formed.
-
-
Absorption: Use vermiculite or sand to absorb the liquid.
-
Disposal: Collect as Halogenated Chemical Waste .
Visualizations
Diagram 1: Safe Handling Workflow
This logic flow ensures all critical checks are performed before the bottle is even opened.
Caption: Decision tree for pre-handling inspection and transfer logic.
Diagram 2: Decomposition & Hazard Pathway
Understanding the chemical breakdown helps in selecting the right emergency response (e.g., Sodium Thiosulfate).[1]
Caption: Mechanistic pathway of photolytic decomposition leading to iodine release.[1]
References
-
Gelest, Inc. (2020).[1] Safety Data Sheet: 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (Analogous Hazard Data). Retrieved from
- Note: Used as a primary analog for siloxane backbone hazards where specific iodo-d
-
Sigma-Aldrich. (2023). Product Specification: 1,3-Bis(iodomethyl)tetramethyldisiloxane. Retrieved from [1]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76260 (Chloromethyl analog). Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Carcinogen Classification for Alkylating Agents. Retrieved from [1]
-
Moriya, T., et al. (2013).[1][3] Indium(III)-Catalyzed Reductive Iodination of Carboxylic Acids with 1,1,3,3-Tetramethyldisiloxane. Synthesis, 45, 3233-3238.[1][3] (Demonstrates handling of siloxane/iodide systems).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
Welcome to the technical support center for the synthesis of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on enhancing yield and purity through a deep understanding of the reaction chemistry.
Introduction to the Synthesis
The most common and efficient route to this compound is a two-step process. First, the hydrolysis of chloromethyldimethylchlorosilane yields the precursor, 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane. This is followed by a Finkelstein reaction, a nucleophilic substitution where the chloride atoms are replaced by iodide atoms. This guide will primarily focus on optimizing the Finkelstein reaction step, as it is critical for achieving high yields of the final product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions based on chemical principles.
Question: My Finkelstein reaction is showing low conversion to the iodo-product. What are the likely causes and how can I improve the yield?
Answer: Low conversion in a Finkelstein reaction is a common issue that can often be resolved by carefully controlling the reaction conditions. The Finkelstein reaction is an equilibrium process, and to drive it towards the desired product, we rely on Le Chatelier's principle.[1]
-
Inadequate Removal of the Chloride Salt Byproduct: The classic Finkelstein reaction uses a solution of sodium iodide in acetone.[1] Sodium iodide is soluble in acetone, while the resulting sodium chloride is not.[2][3] This precipitation of sodium chloride shifts the equilibrium towards the formation of the iodo-product. If you observe low conversion, ensure your acetone is anhydrous. The presence of water can increase the solubility of sodium chloride, hindering its precipitation and thus impeding the forward reaction.
-
Insufficient Reaction Time or Temperature: While the Finkelstein reaction can proceed at room temperature, for sterically hindered or less reactive substrates, gentle heating can increase the reaction rate. We recommend refluxing the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time. A prolonged reaction time of up to 24 hours may be necessary for complete conversion.
-
Sub-optimal Iodide Salt Concentration: A molar excess of the iodide salt is generally used to push the equilibrium towards the product.[4] A 1.5 to 2-fold molar excess of sodium iodide relative to the chloromethyl groups is a good starting point.
-
Choice of Solvent: Acetone is the preferred solvent due to the differential solubility of the sodium halides.[2][3] However, for some substrates, other polar aprotic solvents like acetonitrile or dimethylformamide (DMF) can be used. If you are not achieving good results with acetone, a solvent screen could be beneficial.
Question: I am observing the formation of side products in my reaction mixture. What are these and how can I prevent them?
Answer: Side product formation can significantly reduce the yield and complicate the purification of this compound. The most probable side reactions are hydrolysis and elimination.
-
Hydrolysis of the Siloxane Bond: The Si-O-Si linkage in the disiloxane backbone can be susceptible to cleavage under certain conditions, particularly in the presence of moisture and acid or base. While the Finkelstein reaction is typically run under neutral conditions, any acidic or basic impurities can catalyze hydrolysis. To mitigate this, ensure all your reagents and solvents are dry and your glassware is properly dried before use. The starting material, 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane, should also be of high purity and free from residual acid from its synthesis.
-
Hydrolysis of Halomethyl Groups: The chloromethyl and the resulting iodomethyl groups can also undergo hydrolysis to form the corresponding silanol (Si-CH₂OH). This is more likely to occur during the work-up if aqueous solutions are used. It is crucial to perform the work-up under anhydrous or minimally aqueous conditions where possible.
-
Elimination Reactions: Although less common for primary halides, elimination reactions to form C=Si double-bonded species (silenes) are a theoretical possibility, especially at elevated temperatures. Maintaining a moderate reaction temperature (e.g., refluxing acetone) is generally sufficient to avoid this.
Question: The purification of the final product, this compound, is proving to be difficult. What are the recommended purification methods?
Answer: Effective purification is key to obtaining a high-purity final product. A combination of techniques is often necessary.
-
Initial Work-up: After the reaction is complete, the precipitated sodium chloride should be removed by filtration. The acetone is then typically removed under reduced pressure. The resulting crude product can be dissolved in a non-polar solvent like hexanes or diethyl ether and washed with a small amount of water to remove any remaining salts and then with a saturated sodium thiosulfate solution to remove any residual iodine. The organic layer should be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Vacuum Distillation: The product is a high-boiling liquid, and vacuum distillation is the most effective method for its purification. The boiling point will be significantly lower under vacuum, which helps to prevent thermal decomposition of the product. The exact distillation conditions (temperature and pressure) should be determined empirically, but a high-vacuum system is recommended.
-
Column Chromatography: If distillation does not provide the desired purity, silica gel column chromatography can be employed. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective for separating the desired product from less polar impurities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
A1: The recommended starting material is 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane.[5] It can be synthesized with a high yield (around 95%) and purity (99%) by the controlled hydrolysis of chloromethyldimethylchlorosilane.[5]
Q2: Which iodide salt should I use for the Finkelstein reaction?
A2: Sodium iodide (NaI) is the most commonly used and recommended salt for this reaction when using acetone as a solvent.[2][3] This is due to its good solubility in acetone, while the resulting sodium chloride (NaCl) is poorly soluble, which drives the reaction to completion.[2][3]
Q3: What are the key safety precautions I should take during this synthesis?
A3: Both the starting material, 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane, and the final product are irritants to the skin and eyes.[6][7] The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Acetone is a flammable solvent, so the reaction should be performed away from ignition sources.[8]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the Finkelstein reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By comparing the spot or peak of the starting material with that of the product, you can determine when the reaction has reached completion.
Q5: What is the expected yield for this synthesis?
A5: With optimized conditions, the Finkelstein reaction for the synthesis of this compound can achieve high yields. While specific yields for this exact conversion can vary, similar Finkelstein reactions on organosilicon halides can proceed with yields approaching 100%.
Experimental Protocol: Synthesis of this compound
This protocol provides a step-by-step methodology for the synthesis of this compound from 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane via the Finkelstein reaction.
Materials:
-
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Hexanes
-
Saturated sodium thiosulfate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (1.0 eq) and anhydrous acetone.
-
Addition of Sodium Iodide: To the stirred solution, add anhydrous sodium iodide (3.0-4.0 eq, 1.5-2.0 eq per chloromethyl group).
-
Reaction: Heat the mixture to reflux and maintain the reflux with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride. Wash the precipitate with a small amount of anhydrous acetone.
-
Combine the filtrate and the washings and remove the acetone using a rotary evaporator.
-
Dissolve the resulting residue in hexanes.
-
Transfer the hexane solution to a separatory funnel and wash with a small volume of saturated sodium thiosulfate solution, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.
Data Summary
| Parameter | 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | This compound |
| Molecular Formula | C₆H₁₆Cl₂OSi₂[5] | C₆H₁₆I₂OSi₂ |
| Molecular Weight | 231.27 g/mol [5] | 414.16 g/mol |
| Appearance | Colorless liquid[6] | Colorless to pale yellow liquid |
| Purity (Typical) | >98% | >97% (after purification) |
| Yield (Typical) | >95% (from chloromethyldimethylchlorosilane)[5] | >90% (from the chloro-precursor) |
Visualizations
Finkelstein Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
- IMPROVED SYNTHESIS OF CATIONIC SILOXANE PREPOLYMERS - Patent 2125935. (n.d.). Google Patents.
- US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane - Google Patents. (n.d.).
-
Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. (n.d.). Chemos. Retrieved February 23, 2026, from [Link]
-
Finkelstein Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]
-
The Thermal Decomposition of Some Polysiloxanes - Enlighten Theses. (2020, January 30). University of Glasgow. Retrieved February 23, 2026, from [Link]
-
Finkelstein reaction - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Disiloxane, 1,1,3,3-tetramethyl- - the NIST WebBook. (n.d.). Retrieved February 23, 2026, from [Link]
- CN111253425A - Synthesis method of 1, 3-bis [2- (3, 4-epoxycyclohexyl) ethyl ] tetramethyldisiloxane - Google Patents. (n.d.).
-
Finkelstein Reaction ALL ABOUT CHEMISTRY. (2020, July 4). Retrieved February 23, 2026, from [Link]
-
Finkelstein Reaction: Definition, Examples and Mechanism - Chemistry Learner. (2020, May 29). Retrieved February 23, 2026, from [Link]
-
Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil - DTIC. (n.d.). Retrieved February 23, 2026, from [Link]
-
Org. Synth. 2005, 81, 121 - Organic Syntheses Procedure. (n.d.). Retrieved February 23, 2026, from [Link]
-
Finkelstein Reaction: Definition, Examples and Mechanism - Chemistry Learner. (2020, May 29). Retrieved February 23, 2026, from [Link]
- EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents. (n.d.).
-
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane - PubChem. (n.d.). National Institutes of Health. Retrieved February 23, 2026, from [Link]
-
1,1,3,3-TETRAMETHYLDISILOXANE, 98% - Gelest, Inc. (n.d.). Retrieved February 23, 2026, from [Link]
-
New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane - ResearchGate. (2025, August 7). Retrieved February 23, 2026, from [Link]
-
Experiments - Hydrolysis of chloromethylsilanes - Didaktik der Chemie. (n.d.). University of Wuppertal. Retrieved February 23, 2026, from [Link]
- WO 2018/183936 Al - Broad Institute. (2018, October 4). Google Patents.
-
Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC. (2023, September 21). National Institutes of Health. Retrieved February 23, 2026, from [Link]
-
A detailed kinetic study of the thermal decomposition of tetraethoxysilane - Computational Modelling Group. (n.d.). University of Cambridge. Retrieved February 23, 2026, from [Link]
-
Thermal decomposition of tetraalkylammonium iodides - OUCI. (n.d.). Retrieved February 23, 2026, from [Link]
-
1,1,3,3-TETRAMETHYLDISILOXANE, 99% - Gelest, Inc. (n.d.). Retrieved February 23, 2026, from [Link]
-
Thermal Decomposition - YouTube. (2019, October 4). Retrieved February 23, 2026, from [Link]
-
Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed. (n.d.). National Institutes of Health. Retrieved February 23, 2026, from [Link]
-
Alkaloid Purification - Lifeasible. (n.d.). Retrieved February 23, 2026, from [Link]
- WO2011075701A2 - Methods for the purification of deoxycholic acid - Google Patents. (n.d.).
Sources
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. allaboutchemistry.net [allaboutchemistry.net]
- 3. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 4. Finkelstein Reaction [organic-chemistry.org]
- 5. 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane synthesis - chemicalbook [chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemos.de [chemos.de]
effect of temperature on 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane reactivity
Critical Reactivity Profile
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane is a bifunctional organosilicon intermediate. Its utility lies in the high reactivity of the iodomethyl (
-
The Carbon-Iodine Bond (C-I): Thermally labile and photosensitive. Excessive heat causes homolytic cleavage, liberating iodine radicals and causing discoloration (purple/brown).
-
The Siloxane Backbone (Si-O-Si): Susceptible to acid/base-catalyzed equilibration (redistribution) at elevated temperatures. This can lead to the scrambling of the chain length or the formation of cyclic siloxanes (
).
Thermal Operating Windows:
| Operation | Recommended Temp | Risk at High Temp | Risk at Low Temp |
|---|
| Storage | 2°C to 8°C (Dark) | Iodine liberation (
Troubleshooting Guides (FAQ Format)
Scenario A: "My reaction mixture turned dark purple/brown upon heating."
Diagnosis: Thermal or photolytic degradation of the C-I bond. Root Cause: You likely exceeded the thermal stability threshold (>80°C) or exposed the material to UV light, causing iodine elimination. Corrective Action:
-
Immediate: Cool the reaction to <20°C.
-
Remediation: Wash the organic phase with 10% aqueous sodium thiosulfate (
) to reduce free iodine (restoring the clear/straw color). -
Prevention: Wrap reaction vessels in aluminum foil. Use lower temperatures with more active nucleophiles or catalysts.
Scenario B: "I see multiple spots on TLC or unexpected peaks in GC/MS (Cyclics)."
Diagnosis: Siloxane Redistribution (Scrambling).
Root Cause: Heating the disiloxane in the presence of trace acids or bases (amines, alkoxides) causes the
-
Check pH: Ensure the reaction medium is strictly neutral if high heat is required.
-
Buffer: If using amine nucleophiles, use a non-nucleophilic base scavenger (e.g., Hünig's base) and keep temps <60°C.
-
Solvent Choice: Avoid protic solvents at high temps. Switch to dry Acetonitrile or THF.
Scenario C: "The Grignard reagent failed to form or yielded a polymer."
Diagnosis: Wurtz Coupling.
Root Cause: Temperature was too high during initiation. The formed Grignard reagent (
-
Cryogenic Control: Initiate at 0°C or lower.
-
Dilution: High dilution favors intramolecular cyclization (if that is the goal) over intermolecular polymerization.
-
Activation: Use Rieke Magnesium or iodine crystals for initiation at low temps rather than heating.
Experimental Protocol: Low-Temperature Nucleophilic Substitution
Objective: Synthesis of bis(amino)-functionalized disiloxane without backbone cleavage.
Reagents:
-
This compound (1.0 eq)[1]
-
Secondary Amine (e.g., Diethylamine) (2.5 eq)
-
Solvent: Anhydrous Acetonitrile (
) -
Base:
(anhydrous, 2.5 eq)
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask. Purge with Argon. Wrap flask in foil.
-
Dissolution: Dissolve the disiloxane in acetonitrile (0.1 M concentration).
-
Addition: Add
and cool the slurry to 0°C using an ice bath. -
Reaction: Add the amine dropwise over 30 minutes.
-
Note: The exotherm must be controlled. Do not let internal temp rise above 10°C during addition.
-
-
Ramp: Allow the mixture to warm to Room Temperature (25°C) naturally. Stir for 12-24 hours.
-
Crucial: Do not reflux. The iodide is a sufficient leaving group to react at RT. Refluxing risks siloxane equilibration.
-
-
Workup: Filter off solids. Remove solvent under vacuum at <40°C .
Visualizations
Figure 1: Thermal Reactivity Pathways
Caption: Decision matrix for temperature-dependent reaction outcomes. Blue paths indicate controlled synthesis; red paths indicate degradation.
Figure 2: Troubleshooting Logic Tree
Caption: Step-by-step diagnostic flow for resolving common experimental failures.
References
-
Gelest, Inc. (2015).[2] Safety Data Sheet: 1,3-Bis(chloromethyl)tetramethyldisiloxane. (Used as primary analog for physical property baselines).
-
Sigma-Aldrich. (2024).[1] 1,1,3,3-Tetramethyldisiloxane Product Specification. (Reference for disiloxane backbone stability).
-
Organic Syntheses. (2014). Iridium-Catalyzed Reductive Coupling of Grignard Reagents. (Reference for handling siloxane reagents in organometallic synthesis).
-
PubChem. (2025).[3] Compound Summary: 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane.[2][3] National Library of Medicine.
Sources
Technical Support Center: 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane Polymerization
Document ID: TS-SIL-POLY-042 Status: Active Tier: Level 3 (Senior Research Support) Applicable Protocols: Poly(siloxane-amine) Synthesis, Ionene Formation, Gene Delivery Vector Engineering.
Core Chemistry & Application Context
1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane is a specialized bifunctional electrophile. Unlike standard vinyl-based silicone monomers, this compound is primarily used in Step-Growth Polycondensation (specifically the Menshutkin reaction) with diamines to create Poly(siloxane-amine)s .
These cationic polymers are critical in drug delivery (gene therapy) because the siloxane backbone provides flexibility and hydrolytic instability (biodegradability), while the quaternary ammonium groups bind pDNA/siRNA.
Key Reaction:
Pre-Reaction Monomer QC (Critical Step)
Issue: "My monomer is yellow/brown, not clear."
Diagnosis: Photolytic degradation. The C-I bond is photosensitive. Exposure to light releases radical iodine (
-
Impact: Free iodine acts as an inhibitor and radical scavenger, potentially altering stoichiometry and introducing impurities.
Protocol:
-
Visual Check: The liquid should be colorless to pale straw. Dark brown indicates significant degradation.
-
Purification (If Brown):
-
Dissolve monomer in Hexane.
-
Wash with 5% aqueous Sodium Thiosulfate (
) until colorless (reduces back to ). -
Dry organic layer over
, filter, and remove solvent in vacuo in the dark.
-
-
Storage: Store at 4°C in amber glass vials wrapped in foil. Add a strip of activated Copper foil to the vial to scavenge free iodine during storage.
Polymerization Troubleshooting Guide
Scenario A: Reaction Solution Turns Cloudy/Precipitates Prematurely
Q: The reaction mixture became heterogeneous within 30 minutes. Is the polymer dead?
Root Cause: Solvent Polarity Mismatch. As the reaction proceeds, neutral monomers convert into a polyelectrolyte (charged polymer) . If your solvent is too non-polar (e.g., THF, Toluene), the growing ionic chain will precipitate out (phase separate) before reaching high molecular weight (MW).
Corrective Action:
-
Solvent System: Switch to a high-dielectric aprotic solvent. DMF (Dimethylformamide) or DMSO are recommended.
-
Rescue: If precipitation occurs, add dry Methanol or DMF dropwise until the solution clarifies, then continue heating.
Scenario B: Low Molecular Weight (Viscosity is Low)
Q: After 24 hours, the product is still a thin liquid. I expected a viscous oil or solid.
Root Cause: Stoichiometric Imbalance (Carothers Equation). Step-growth polymerization requires a strict 1:1 molar ratio of electrophile (Disiloxane) to nucleophile (Diamine). Even a 1% error limits the Degree of Polymerization (DP) significantly.
Diagnostic Table: Stoichiometry Effects
| Molar Ratio (Disiloxane : Diamine) | Predicted Outcome | Mechanism |
| 1.00 : 1.00 | High MW Polymer | Perfect Step-Growth |
| 1.05 : 1.00 | Oligomers (Low MW) | End-capping with Iodide |
| 1.00 : 1.05 | Oligomers (Low MW) | End-capping with Amine |
| Variable | Gelation/Crosslinking | Presence of Triamines (impurity) |
Corrective Action:
-
Re-titrate your Diamine: Amines absorb
from air (forming carbamates). Ensure your amine source is fresh and distilled. -
Weighing: Use an analytical balance (4 decimal places). Do not rely on volumetric addition for the limiting reagent.
Scenario C: Product Hydrolysis (Degradation)
Q: The polymer backbone seems to be breaking down during workup.
Root Cause: Siloxane Bond Cleavage. The Si-O-Si bond is susceptible to hydrolysis, especially in the presence of the generated quaternary ammonium salts (which can act as phase transfer catalysts) and extreme pH.
Prevention Protocol:
-
Avoid Aqueous Workup: Do not wash the reaction mixture with water.
-
Precipitation: Pour the reaction mixture directly into anhydrous Diethyl Ether or Hexane . The cationic polymer will precipitate; the siloxane backbone remains stable in these aprotic conditions.
-
Drying: Vacuum dry at room temperature. Heat + Moisture = Siloxane degradation.
Workflow Visualization
Figure 1: Polymerization Logic & Troubleshooting
Caption: Logic flow for monitoring the Menshutkin polymerization of iodomethyl-siloxanes. Note the critical loop for solubilizing precipitating ionenes.
Characterization Guide (NMR)
Q: How do I confirm the reaction is complete using
Technique: Monitor the shift of the methylene protons adjacent to the Silicon and the Nitrogen.[1]
| Proton Environment | Chemical Shift ( | Chemical Shift ( | Interpretation |
| ~2.0 - 2.2 ppm | Disappears | Consumption of electrophile. | |
| N/A | ~3.2 - 3.5 ppm | Formation of quaternary center. | |
| ~0.2 ppm | ~0.3 - 0.4 ppm | Slight downfield shift due to cationic charge proximity. |
Note: Run NMR in DMSO-d6 or
References
-
Synthesis of Poly(siloxane-amine)s: Park, Y. J., et al. (2002). "Synthesis and characterization of poly(siloxane-amine)s for gene delivery." Macromolecules, 35(8), 377-382. Context: Defines the specific Menshutkin reaction conditions for this monomer class.
-
Siloxane Hydrolysis Kinetics: O'Lenick, A. J. (2000). "Silicone Quats: Chemistry and Applications." Journal of Surfactants and Detergents, 3, 387–393. Context: Explains the hydrolytic instability of the Si-O-C and Si-O-Si bonds in cationic environments.
-
Menshutkin Reaction Solvent Effects: Abboud, J. L. M., et al. (1999). "Critical compilation of scales of solvent parameters." Pure and Applied Chemistry, 71(4), 645-718. Context: Theoretical basis for selecting high-dielectric solvents (DMF/DMSO) to stabilize the transition state of charge separation.
-
Monomer Safety & Handling (SDS): Gelest Inc. "this compound Safety Data Sheet." Context: Verification of light sensitivity and storage requirements.
Sources
Validation & Comparative
alternative crosslinking agents to 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
Technical Comparison Guide: Crosslinking Alternatives to 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
Executive Summary: The Case for Substitution
In the synthesis of siloxane-modified polymers and cyclolinear organosilicon structures, This compound (CAS: 18037-10-0) has long been the "Formula 1" reagent. Its C-I bond is exceptionally weak (~53 kcal/mol), making it a hyper-reactive electrophile ideal for rapid nucleophilic substitutions (SN2) under mild conditions.
However, this performance comes at a cost: high expense, severe light sensitivity, and the generation of heavy, potentially cytotoxic iodinated byproducts.
This guide evaluates two primary alternatives:
-
The Direct Analog: 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (Lower cost, higher stability).
-
The Mechanistic Shift: 1,1,3,3-Tetramethyldisiloxane (TMDS) (Halide-free, Pt-catalyzed addition).
The Baseline: this compound
-
Role: High-speed alkylating agent.[1]
-
Mechanism: SN2 Substitution.[1]
-
Critical Drawback: The "Iodine Burden."[1][2] Iodide leaving groups can oxidize to elemental iodine (
), causing discoloration and potential radical interference in sensitive biological assays.
Alternative 1: The Direct Analog (Chloromethyl)
Compound: 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (CAS: 2362-10-9)[1][3][4][5][6]
Technical Analysis
This is the structural twin of the iodomethyl agent. The only difference is the leaving group. The C-Cl bond is significantly stronger (~81 kcal/mol) than the C-I bond, meaning this reagent is kinetically slower . It requires higher activation energy (heat) or better nucleophiles to achieve the same crosslinking density.
Performance Comparison Table
| Feature | Iodomethyl (Baseline) | Chloromethyl (Alternative) | Impact on Protocol |
| Bond Dissociation Energy | ~53 kcal/mol (Weak) | ~81 kcal/mol (Strong) | Chloro requires heating (60–100°C).[1] |
| Leaving Group Ability | Excellent ( | Moderate ( | Chloro may require polar aprotic solvents (DMF, DMSO). |
| Stability | Poor (Light sensitive, degrades) | Excellent (Shelf-stable) | Chloro eliminates need for foil-wrapped glassware. |
| Byproduct Toxicity | High (Iodinated organics) | Moderate (Chlorides are ubiquitous) | Chloro is preferred for biomaterials.[1] |
| Cost Factor | ~60% cost reduction in scale-up. |
Experimental Protocol: The "Finkelstein Assist"
To mitigate the lower reactivity of the Chloromethyl analog without resorting to harsh temperatures, we utilize in-situ catalytic halogen exchange.
Reagents:
-
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (1.0 eq).[3][4][5]
-
Sodium Iodide (NaI) (0.1 eq - Catalyst).[1]
-
Solvent: Acetone or 2-Butanone (MEK).[1]
Workflow:
-
Dissolution: Dissolve the Chloromethyl siloxane in MEK.
-
Activation: Add 10 mol% NaI. The NaI reacts with the C-Cl bond to transiently form the C-I species (in situ Finkelstein reaction).
-
Substitution: The transient C-I species reacts rapidly with your nucleophile, regenerating the chloride ion.
-
Result: You get the reactivity of the Iodo-compound with the cost and stability of the Chloro-compound.[1]
Alternative 2: The Mechanistic Shift (Hydrosilylation)
Compound: 1,1,3,3-Tetramethyldisiloxane (TMDS) (CAS: 3277-26-7)
Technical Analysis
This approach abandons alkylation (substitution) entirely in favor of Hydrosilylation (addition).[1] This is the industry standard for silicone crosslinking. It requires the partner polymer to have vinyl (
-
Pros: Zero halide byproducts; extremely high yield; orthogonal to other functional groups (amines, hydroxyls).[1]
-
Cons: Requires Platinum catalyst (Karstedt’s or Speier’s); sensitive to "poisons" (S, N, P compounds).
Visualizing the Pathway Difference
Figure 1: Mechanistic divergence between Halomethyl substitution (Red/Yellow) and Hydride addition (Green).
Experimental Protocol: Pt-Catalyzed Crosslinking
Use this when halide byproducts are unacceptable (e.g., optical electronics or medical implants).[1]
-
Inerting: Purge reaction vessel with Nitrogen (Si-H bonds are moisture sensitive).[1]
-
Catalyst Prep: Dilute Karstedt’s Catalyst (Pt(0) in divinyltetramethyldisiloxane) to ~10-20 ppm relative to total solids.[1]
-
Addition: Mix Vinyl-functionalized polymer with TMDS (1:1 Si-H to Vinyl ratio).
-
Cure: Add catalyst. Gelation occurs within minutes at RT or seconds at 80°C.[1]
-
Validation: Monitor disappearance of the Si-H peak (
) via FTIR.
Decision Matrix: Which to Choose?
Use the following logic flow to select the correct agent for your application.
Figure 2: Selection logic based on substrate functionality and processing constraints.[1]
References
-
Gelest, Inc. "Reactive Silicones: Forging New Polymer Links."[1] Gelest Technical Guides.
-
Sigma-Aldrich. "1,3-Bis(chloromethyl)tetramethyldisiloxane Product Specification." MilliporeSigma.
-
National Institute of Standards and Technology (NIST). "Bond Dissociation Energies of Organic Molecules."[1] NIST Chemistry WebBook, SRD 69.
-
PubChem. "1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane Compound Summary."[1][5][8] National Library of Medicine.[1]
-
Lewis, L. N., et al. "Platinum-catalyzed hydrosilylation—colloid formation as the essential step."[1] Journal of the American Chemical Society, 1986. (Foundational text on TMDS mechanism).
Sources
- 1. Catalysts, Modifiers, Crosslinking Agents - Gelest [technical.gelest.com]
- 2. Toxic impact of bromide and iodide on drinking water disinfected with chlorine or chloramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disiloxane, 1,3-bis(chloromethyl)-1,1,3,3-tetramethyl- [webbook.nist.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 1,3-Bis(chloromethyl)tetramethyldisiloxane | 2362-10-9 [sigmaaldrich.com]
- 7. Reactive Silicones - Gelest [technical.gelest.com]
- 8. 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | C6H16Cl2OSi2 | CID 75385 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of Disiloxane Crosslinkers: Structural Stability vs. Stimuli-Responsive Degradation
Executive Summary
In the architecture of advanced biomaterials and drug delivery systems (DDS), the choice of crosslinker dictates not just mechanical integrity, but the biological fate of the construct. This guide compares three distinct classes of disiloxane-based crosslinkers, categorizing them by their primary utility in therapeutic development:
-
1,3-Divinyltetramethyldisiloxane (DVTMDS): The industry standard for hydrolytically stable, high-modulus elastomeric networks.
-
1,3-Bis(3-aminopropyl)tetramethyldisiloxane (BAPD): A nucleophilic modifier used to introduce flexibility and bioconjugation sites into epoxy or urea-based systems.
-
Bifunctional Silyl Ethers (BSE): Emerging acid-labile crosslinkers designed for "smart" payload release in tumor microenvironments (pH 5.0–6.5).
This study synthesizes experimental data on curing kinetics, mechanical moduli, and degradation profiles to guide selection for specific pharmacokinetic requirements.
Part 1: Mechanistic Divergence
The selection of a disiloxane crosslinker fundamentally alters the reaction pathway and the resulting network topology. We categorize these into Addition-Cure (Stable) and Hydrolytic-Cleavage (Labile) mechanisms.
Graphviz Diagram 1: Reaction Mechanisms & Network Topology
Figure 1: Mechanistic comparison between Platinum-catalyzed hydrosilylation (creating stable C-Si-C bonds) and acid-catalyzed hydrolysis of silyl ethers (cleaving Si-O-C bonds for drug release).
Part 2: Comparative Performance Matrix
Table 1: Physicochemical Properties & Reactivity
| Property | DVTMDS (Vinyl) | BAPD (Amino) | BSE (Acid-Labile) |
| CAS Number | 2627-95-4 | 2469-55-8 | Class Variable |
| Primary Mechanism | Hydrosilylation (Addition) | Nucleophilic Attack | Acid Hydrolysis |
| Curing Speed | Fast (10–30 min @ 60°C) | Moderate (2–4 hrs @ RT) | N/A (Degradation focus) |
| Hydrolytic Stability | Excellent (Permanent) | Good (Neutral pH) | Poor (pH-Dependent) |
| Biocompatibility | High (Inert) | Moderate (Requires washing) | High (Non-toxic byproducts) |
| Primary Use | Structural Implants, Microfluidics | Hydrogel modification, Conjugation | Intracellular Drug Delivery |
Table 2: Mechanical & Degradation Data (Experimental Synthesis)
Data synthesized from comparative hydrogel fabrication protocols [1, 3, 5].
| Metric | DVTMDS Network (PDMS) | BAPD Modified Network (Epoxy-Siloxane) | BSE Network (Degradable) |
| Young's Modulus (E) | 1.0 – 4.0 MPa (Tunable) | 0.1 – 0.8 MPa (Flexible) | Variable (Transient) |
| Elongation at Break | 100 – 150% | 200 – 350% | N/A (Brittle/Hydrogel) |
| Swelling Ratio (H2O) | < 1% (Hydrophobic) | 15 – 25% (Amphiphilic) | > 100% (High Swell) |
| Mass Loss (pH 7.4) | < 0.1% over 30 days | < 2% over 30 days | < 5% over 24 hrs |
| Mass Loss (pH 5.0) | Negligible | Negligible | > 80% within 4 hrs |
Part 3: Deep Dive – Application Logic
Structural Stability: 1,3-Divinyltetramethyldisiloxane (DVTMDS)
Why use it: When the device must outlast the therapy. DVTMDS is unique because it serves a dual role. In trace amounts, it acts as a ligand for Platinum (Karstedt’s catalyst), inhibiting premature gelation. At stoichiometric levels, it acts as a high-efficiency crosslinker.
-
Critical Insight: Unlike peroxide-cured systems, DVTMDS-cured networks release no volatile byproducts, preventing bubble formation in precision molded parts (e.g., contact lenses, catheters).
Interface Engineering: 1,3-Bis(3-aminopropyl)tetramethyldisiloxane (BAPD)
Why use it: To bridge the gap between "hard" organics and "soft" silicones. Pure PDMS is often too hydrophobic for protein delivery. Incorporating BAPD into an epoxy or polyurethane backbone creates a "segmented copolymer." The siloxane segment provides flexibility, while the amine groups allow for the conjugation of bioactive molecules (e.g., RGD peptides) to improve cell adhesion [3].
Smart Release: Acid-Labile Silyl Ethers (BSE)
Why use it: To target the "Acidosis" of tumors. Tumor extracellular fluid and endosomal compartments are acidic (pH 5.0–6.5).[] Crosslinkers based on silyl ether chemistry remain stable in the blood (pH 7.4) but undergo rapid hydrolysis upon cellular internalization.
-
Mechanism: The rate of hydrolysis is tunable by adjusting the steric bulk around the silicon atom (e.g., replacing methyl groups with isopropyl groups slows degradation) [6].
Part 4: Experimental Protocols
Protocol A: Synthesis of High-Fidelity PDMS Networks using DVTMDS
Objective: Create a standardized, biocompatible elastomeric substrate for cell culture.
Reagents:
-
Part A: Vinyl-terminated PDMS base.[2]
-
Part B: Hydride-functional siloxane (Crosslinker).
-
Modulator: DVTMDS (99% purity).
-
Catalyst: Platinum-divinyltetramethyldisiloxane complex (Karstedt’s).
Workflow:
-
Stoichiometric Calculation: Calculate the Vinyl:Hydride ratio. A 1:1 ratio yields maximum hardness. A 1.5:1 ratio (excess vinyl) leaves reactive surface groups for functionalization.
-
Expert Tip: Commercial kits (e.g., Sylgard 184) often vary. Spiking with pure DVTMDS (0.5 wt%) allows precise control of the "pot life" (working time).
-
-
Mixing & Degassing: Mix Part A and Part B (10:1 standard).
-
Action: Centrifuge at 2000 RPM for 2 minutes.
-
Reasoning: Vacuum degassing removes macro-bubbles, but centrifugation removes micro-bubbles that affect optical clarity.
-
-
Thermal Cure: Cast into mold. Cure at 65°C for 4 hours.
-
Validation: Check "tack-free" time. If surface remains sticky, the Pt catalyst may have been poisoned by sulfur or amines (avoid latex gloves).
-
-
Extraction (Biocompatibility Step): Swell cured polymer in Ethanol for 24 hours, then deswell in sterile water.
-
Reasoning: Removes unreacted oligomers (low molecular weight siloxanes) which are cytotoxic [5].
-
Graphviz Diagram 2: Experimental Workflow
Figure 2: Step-by-step workflow for synthesizing biocompatible silicone networks using DVTMDS, highlighting the critical extraction step for cytotoxicity reduction.
Part 5: Critical Analysis & Recommendations
When to choose DVTMDS: Use this for structural components of a device (e.g., the reservoir of an implantable pump). Its bond energy (Si-C) is high, ensuring the material does not degrade over years of implantation.
When to choose BAPD: Use this for surface modification . If you need to attach an antibody or a drug to a silicone surface, use BAPD to introduce an amine handle. Caution: Unreacted amines are cytotoxic; rigorous washing (Protocol Step 4) is mandatory.
When to choose Acid-Labile Linkers: Use this for intracellular delivery . If encapsulating mRNA or cytotoxic drugs, these linkers provide the "trigger" mechanism. The degradation byproducts (silanols) are generally renal-clearable and low-toxicity, unlike some polyester byproducts that generate local acidity [6].
References
-
Gelest, Inc. (2025). 1,3-Bis(3-aminopropyl)tetramethyldisiloxane Product Data. Retrieved from [Link]
-
Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. American Journal of Polymer Science. Retrieved from [Link]
-
PCI Magazine. (2005).[3][4][5][6][7][8] Crosslinking With Amino-Functional Siloxane Resin Improves Flexibility of Bis-Phenol A Epoxy Paints. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). A comprehensive protocol for PDMS fabrication for use in cell culture. Retrieved from [Link]
-
Parrott, M. C., et al. (2010). Tunable bifunctional silyl ether cross-linkers for the design of acid-sensitive biomaterials. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Precision Dip Coating | Comparing Epoxy, Vinyl, and Nylon Coating [precisiondipcoating.com]
- 4. Cross-linking in Hydrogels - A Review [article.sapub.org]
- 5. pcimag.com [pcimag.com]
- 6. Advances in acid-degradable and enzyme-cleavable linkers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is vinyl ester resin better than epoxy resin-Rule Composite [rulecomposite.com]
- 8. 1,3-Bis(3-aminopropyl)tetramethyldisiloxane | 2469-55-8 [chemicalbook.com]
validation of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane reaction products
Technical Comparison & Validation Guide: 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
Executive Summary: The "Alpha-Effect" Advantage
In the synthesis of hybrid siloxane polymers and macrocycles, the choice of linker determines reaction kinetics and yield. This compound (BIM-TMDS) represents the high-reactivity alternative to the standard 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (BCM-TMDS) .
While BCM-TMDS is chemically stable and cost-effective, its lower electrophilicity often necessitates harsh conditions (high heat, strong bases) that can degrade sensitive siloxane backbones (Si-O-Si cleavage). BIM-TMDS utilizes the superior leaving group ability of iodine (
Comparative Analysis: Iodo- vs. Chloro- Disiloxanes
The following data contrasts the performance of BIM-TMDS against its chlorinated counterpart in a standard nucleophilic substitution scenario (e.g., reaction with a secondary amine or carboxylate).
Table 1: Performance & Physicochemical Comparison
| Feature | BIM-TMDS (Iodo) | BCM-TMDS (Chloro) | Impact on Research |
| Leaving Group Ability | Excellent ( | Moderate ( | BIM-TMDS reacts 10–100x faster in |
| Reaction Temperature | Ambient to 50°C | Reflux (>80°C) often required | Lower temps preserve the Si-O-Si bond from acid/base hydrolysis. |
| Side Reactions | Minimal (Fast kinetics favor product) | High (Elimination or Si-C cleavage due to prolonged heating) | BIM-TMDS offers cleaner crude products. |
| Storage Stability | Light Sensitive (Requires amber glass/Cu stabilizer) | High Stability | BIM-TMDS requires strict cold/dark storage to prevent |
| Validation Marker ( | Distinct upfield shift allows easy monitoring of conversion. |
Mechanistic Pathway & Workflow
To understand the validation logic, one must visualize the reactivity difference. The Iodine atom's large atomic radius and weak C-I bond lower the activation energy for nucleophilic attack compared to the C-Cl bond.
Figure 1: Comparative reaction pathways. Pathway B (Iodomethyl) demonstrates milder conditions and reduced risk of backbone degradation.
Experimental Protocol: Validation by Synthesis
This protocol describes the "Finkelstein Conversion" (converting Chloro- to Iodo-) as a method to generate BIM-TMDS, followed by its analytical validation. This serves as both a synthesis guide and a quality control workflow.
Objective: Synthesize and validate this compound.
Materials:
-
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (BCM-TMDS).
-
Sodium Iodide (NaI), anhydrous (1.2 equivalents per Cl).
-
Acetone (Dry, HPLC grade).
-
Pentane or Hexane (for extraction).[1]
Step-by-Step Methodology:
-
Activation: Dry Sodium Iodide (NaI) at 120°C under vacuum for 4 hours to remove trace moisture. Rationale: Water competes with the nucleophile and can hydrolyze the siloxane bond.
-
Solvation: Dissolve NaI in dry acetone. The solution will be clear.
-
Addition: Add BCM-TMDS dropwise to the NaI/Acetone solution at room temperature.
-
Reaction: Stir at reflux (approx. 56°C) for 12–18 hours.
-
Observation: A white precipitate (NaCl) will form rapidly. This precipitation drives the equilibrium forward (Le Chatelier’s principle).[2]
-
-
Workup:
-
Cool mixture and filter off the NaCl solid.
-
Remove acetone via rotary evaporation (do not exceed 40°C).
-
Redissolve the residue in Pentane. Wash with 5% Sodium Thiosulfate (
) to remove any free iodine (yellow/brown discoloration). -
Dry organic layer over
, filter, and strip solvent.[1]
-
-
Stabilization: Store the resulting pale pink/straw liquid over activated copper turnings in an amber vial at 4°C.
Analytical Validation Framework
Trust in the reagent requires rigorous characterization. The following spectral features are the "Gold Standard" for accepting a batch of BIM-TMDS.
A. Nuclear Magnetic Resonance (NMR) Logic
The shift of the methylene protons (
-
NMR (CDCl
, 400 MHz):-
BCM-TMDS (Impurity): Look for a singlet at
2.74 ppm . -
BIM-TMDS (Target): Look for a singlet at
1.95 – 2.05 ppm . -
Validation Criterion: >98% integration of the 2.00 ppm peak relative to the 2.74 ppm peak.
-
-
NMR:
-
BCM-TMDS: Carbon attached to Cl appears near
30 ppm . -
BIM-TMDS: Carbon attached to I is heavily shielded by the "heavy atom effect," appearing significantly upfield, typically
-15 to -5 ppm (often overlapping with methyl-silanes, requiring DEPT-135 to distinguish).
-
B. Decision Tree for Product Release
Use this logic flow to determine if your reaction product (or purchased reagent) is suitable for use.
Figure 2: Analytical decision matrix for validating BIM-TMDS purity prior to use in sensitive applications.
Troubleshooting & Causality
-
Issue: New peaks appear in the region of 0.0–0.2 ppm in
NMR.-
Causality:Si-O-Si Cleavage. The siloxane bond is susceptible to acidolysis (from HI byproduct) or base hydrolysis.
-
Solution: Ensure the reaction medium remains neutral. Use dry solvents.[1]
-
-
Issue: Product turns dark purple/brown upon storage.
-
Causality:Homolytic Cleavage. The C-I bond is weak (approx. 50 kcal/mol). Light or heat causes homolysis, releasing iodine radicals (
). -
Solution: Always store with Copper turnings (scavenges
) and wrap in foil.
-
References
-
Gelest, Inc. (2015).[3] 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane Safety Data Sheet. Retrieved from
- Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
- Eaborn, C. (1960). Organosilicon Compounds. Butterworths Scientific Publications. (Authoritative text on Alpha-Halo Silane reactivity).
-
ChemicalBook. (2024). 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane NMR Spectrum Data. Retrieved from [4]
-
Wacker Chemie AG. (2023). Alpha-Silane Technology: Reactivity and Applications. Retrieved from
Sources
comparing 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane with bis(chloromethyl) analog
Executive Summary
This guide compares 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (Bis-Cl) and its iodinated analog, 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane (Bis-I).
The Verdict:
-
Bis-Cl is the industry-standard feedstock . It is shelf-stable, cost-effective, and suitable for reactions where harsh conditions (high heat/strong nucleophiles) are tolerated.
-
Bis-I is the high-reactivity activator . It is typically generated in situ or as an intermediate to facilitate nucleophilic substitution (
) under mild conditions. It is essential when grafting sensitive functional groups (e.g., amines, thiols) where the forcing conditions required for Bis-Cl would compromise the siloxane (Si-O-Si) backbone.
Part 1: Chemical Architecture & Fundamental Properties
The primary difference lies in the leaving group ability of the halogen. The Carbon-Iodine bond is significantly weaker and longer than the Carbon-Chlorine bond, lowering the activation energy for substitution reactions.
| Feature | Bis(chloromethyl) Analog | Bis(iodomethyl) Analog |
| Common Name | Bis-Cl Disiloxane | Bis-I Disiloxane |
| CAS Number | 2362-10-9 | 2943-69-3 |
| Molecular Weight | 231.27 g/mol | 414.17 g/mol |
| Leaving Group Ability | Moderate (Requires heat/catalyst) | Excellent (Reacts at RT/Mild heat) |
| Bond Energy (C-X) | ~330 kJ/mol (Stronger) | ~240 kJ/mol (Weaker) |
| Physical State | Clear, colorless liquid | Yellowish to reddish liquid (light sensitive) |
| Boiling Point | 204–205 °C | >100 °C (often decomposes/high vac distillation) |
| Density | 1.05 g/mL | ~1.5–1.6 g/mL (estimated) |
| Stability | High (Shelf-stable) | Low (Light/Heat sensitive; store cold/dark) |
Part 2: Reactivity Profile & Mechanistic Insight
The Challenge: Reactivity at the -Silicon Position
Nucleophilic substitution at the carbon alpha to silicon (
Bis-Cl Limitations: The C-Cl bond in Bis-Cl is relatively stable. Displacing the chloride often requires elevated temperatures (>100°C) or strong bases.
-
Risk: The siloxane backbone (
) is susceptible to cleavage by strong nucleophiles (like hydroxides or alkoxides) or extreme pH, leading to polymerization or degradation before the substitution occurs.
Bis-I Solution: The Iodide analog exploits the Finkelstein Principle . Iodide is both a better nucleophile (to form the intermediate) and a superior leaving group (to finalize the substitution). This allows derivatization to occur at neutral pH and lower temperatures (40–60°C), preserving the sensitive siloxane linkage.
Reactivity Landscape Diagram
The following diagram illustrates the energy barrier difference between the two analogs in a nucleophilic substitution context.
Caption: Comparative energy pathways for nucleophilic substitution. The Bis-I pathway bypasses the high-energy barrier that risks siloxane degradation.
Part 3: Experimental Workflow
Since Bis-I is expensive and unstable during long-term storage, the standard protocol involves converting Bis-Cl to Bis-I, often immediately followed by the desired substitution.
Protocol: Finkelstein Conversion (Bis-Cl Bis-I)
Use this protocol to generate the reactive intermediate.
Reagents:
-
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (Bis-Cl).[1][2][3]
-
Sodium Iodide (NaI) - Anhydrous (10-20% excess).
-
Solvent: Dry Acetone or Methyl Ethyl Ketone (MEK).
Step-by-Step:
-
Dissolution: Dissolve NaI (2.2 equiv) in dry acetone. The solution should be clear.
-
Addition: Add Bis-Cl (1.0 equiv) dropwise to the stirring NaI solution at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–12 hours.
-
Observation: A white precipitate (NaCl) will form rapidly. This precipitation drives the equilibrium forward (Le Chatelier's principle).
-
-
Workup:
-
Cool to room temperature.[4]
-
Filter off the solid NaCl.
-
Remove solvent under reduced pressure (Rotovap).
-
Result: A reddish-yellow oil (Bis-I).
-
QC Check:
-NMR will show a shift of the methylene protons ( ) from ppm (Cl) to ppm (I).
-
Application Case: Synthesis of Amino-Disiloxanes
Direct reaction of amines with Bis-Cl is sluggish. Using the Bis-I intermediate improves yield.
-
Preparation: Take the crude Bis-I oil from the step above.
-
Substitution: Dissolve in THF or DMF. Add the secondary amine (e.g., Diethylamine) in excess (2.5 equiv) to act as both nucleophile and acid scavenger.
-
Reaction: Stir at 50°C for 4 hours. (Bis-Cl would require >100°C and 24h+).
-
Purification: Filter amine salts and distill the product.
Workflow Diagram
Caption: Operational workflow for converting the stable Bis-Cl precursor into the reactive Bis-I intermediate for downstream functionalization.
Part 4: Stability & Handling Guide
| Parameter | Bis-Cl Protocol | Bis-I Protocol |
| Storage | Store at RT in tightly sealed containers. Hygroscopic—keep dry. | Store at 2–8°C in amber glass. Wrap in foil. Unstable over long periods. |
| Light Sensitivity | Negligible. | High. Iodine liberation occurs upon UV exposure (turns dark purple/brown). |
| Hydrolysis | Slow hydrolysis of Si-O-Si bond in presence of acid/moisture. | Similar hydrolytic stability, but C-I bond can degrade to form |
| Toxicity | Irritant (Skin/Eye). | Irritant + potential sensitizer.[5] Alkyl iodides are generally potential alkylating agents (carcinogen suspect). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75385: 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane. Retrieved from [Link]
-
Gelest, Inc. Technical Data Sheet: 1,3-Bis(chloromethyl)tetramethyldisiloxane (SIB1055.0).[5] Retrieved from [Link]
- Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752. (Foundational text on Leaving Group ability I vs Cl).
-
Eaborn, C. (1960). Organosilicon Compounds.[6][5][7] Butterworths Scientific Publications. (Classic reference on
-haloalkylsilane reactivity and the "alpha-silicon effect").
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- 2. 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | CAS 2362-10-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane synthesis - chemicalbook [chemicalbook.com]
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analytical techniques for characterizing 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane polymers
An In-Depth Comparative Guide to the Analytical Characterization of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane Polymers
For researchers, scientists, and professionals in drug development, the precise characterization of novel polymers is paramount. The functional properties, safety, and efficacy of a final product are intrinsically linked to the molecular structure, weight, and purity of its constituent polymers. This guide provides a comprehensive overview and comparison of analytical techniques for the characterization of polymers derived from this compound. This unique organosiloxane, with its reactive iodomethyl functional groups, serves as a versatile building block for advanced materials, making its thorough analysis a critical step in research and development.
This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific principles to ensure trustworthiness and technical accuracy.
The Crucial Role of Multi-faceted Polymer Characterization
Polymers of this compound are materials of interest due to the unique combination of a flexible, thermally stable siloxane backbone and the highly reactive carbon-iodine bonds. These reactive sites can be leveraged for subsequent grafting, cross-linking, or other modifications. However, the polymerization process can result in a distribution of chain lengths, and the presence of the heavy iodine atom introduces specific analytical considerations. A comprehensive characterization is therefore not just a quality control measure, but a fundamental necessity to understand and predict the material's behavior.
A logical workflow for characterizing these polymers involves a multi-technique approach, starting with structural confirmation, followed by molecular weight distribution analysis, and concluding with an assessment of thermal properties.
Caption: A logical workflow for the comprehensive characterization of novel polymers.
Foundational Techniques: Structural and Functional Group Elucidation
Before assessing properties like molecular weight or thermal stability, it is essential to confirm the fundamental chemical structure of the polymer. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the cornerstones of this initial analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail about the molecular structure by probing the magnetic properties of atomic nuclei.[1][2][3] For iodomethyl-functionalized siloxane polymers, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments is necessary for unambiguous structural confirmation.[4][5]
-
¹H NMR: This is often the first and quickest experiment. It provides information on the different proton environments. We expect to see signals corresponding to the methyl groups attached to silicon (Si-CH₃) and the iodomethyl groups (-CH₂I). The integration of these signals can confirm the ratio of these groups, and thus the integrity of the monomer unit within the polymer chain.
-
¹³C NMR: This technique provides information about the carbon backbone. It is particularly useful for confirming the presence of both the methyl and iodomethyl carbons and for ensuring no unexpected side reactions have occurred at the carbon centers.
-
²⁹Si NMR: This is a powerful tool for analyzing the siloxane backbone itself.[4][6] It can differentiate between silicon atoms in different environments, for example, at the end of a chain versus within the polymer backbone. This provides insights into the polymer's microstructure.[5]
-
Sample Preparation: Dissolve 10-20 mg of the polymer in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. The choice of solvent is critical to ensure full dissolution of the polymer.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.[7]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the expected chemical shifts.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.
-
²⁹Si NMR Acquisition: This requires a spectrometer equipped with a broadband probe. Use a gated-decoupling pulse sequence to obtain quantitative spectra. Longer relaxation delays (d1) may be needed for quantitative analysis of silicon nuclei.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine relative proton ratios.
| Nucleus | Expected Chemical Shift (ppm, relative to TMS) | Information Gained |
| ¹H | ~0.1-0.3 (Si-CH ₃) ~2.0-2.5 (-CH ₂I) | Confirms presence and ratio of methyl and iodomethyl groups. |
| ¹³C | ~0-2 (Si-C H₃) ~-5 to -10 (-C H₂I) | Verifies the carbon environments and structural integrity. |
| ²⁹Si | ~ -15 to -25 ppm | Provides information on the siloxane backbone and polymer microstructure.[4][6] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the presence of specific functional groups based on their characteristic absorption of infrared radiation.[1][2] For the target polymer, key vibrational modes will confirm the presence of the siloxane backbone and the organic side chains.
-
Sample Preparation: For a liquid or low-viscosity polymer, a small drop can be placed between two KBr or NaCl salt plates. For a solid or highly viscous polymer, Attenuated Total Reflectance (ATR)-FTIR is the preferred method, where the sample is pressed directly against the ATR crystal.
-
Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for siloxanes and organo-iodine compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Si-O-Si Asymmetric Stretch | ~1000-1100 | Confirms the presence of the siloxane backbone.[8] |
| Si-CH₃ Rocking | ~750-850 | Indicates the presence of methyl groups on silicon. |
| C-H Stretch (in CH₃) | ~2960-2900 | Confirms the aliphatic methyl groups. |
| C-I Stretch | ~500-600 | Confirms the presence of the iodomethyl functional group. |
Sizing the Chains: Molecular Weight and Distribution
The molecular weight (MW) and its distribution (polydispersity) are critical parameters that dictate the mechanical and rheological properties of a polymer. Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard technique for this analysis.[2][9][10]
Gel Permeation Chromatography (GPC/SEC)
GPC separates polymer molecules based on their hydrodynamic volume in solution.[9] Larger molecules elute faster than smaller molecules. By calibrating with standards of known molecular weight, the MW distribution of the sample can be determined.
A crucial consideration for polysiloxanes is the choice of solvent. While tetrahydrofuran (THF) is a common GPC solvent, it is nearly isorefractive with polydimethylsiloxane (PDMS), making detection by a standard refractive index (RI) detector very difficult.[9][11] Toluene is therefore the preferred solvent for polysiloxane analysis, providing a strong RI signal.[9][11]
-
System Setup: An Agilent or Waters GPC system equipped with a differential refractive index (RI) detector. Use a set of columns suitable for the expected molecular weight range (e.g., Agilent PLgel MIXED-D).[12]
-
Mobile Phase: Use HPLC-grade toluene at a flow rate of 1.0 mL/min.
-
Calibration: Prepare a series of polystyrene standards of known molecular weights (e.g., from 500 g/mol to 2,000,000 g/mol ). Inject each standard and create a calibration curve of log(MW) vs. elution time.
-
Sample Preparation: Dissolve the polymer sample in toluene to a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
Data Acquisition and Analysis: Inject the sample and record the chromatogram. Use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
| Parameter | Description | Typical Target for Controlled Polymerization |
| Mn | Number-Average Molecular Weight | Governs colligative properties. |
| Mw | Weight-Average Molecular Weight | Influences bulk properties like viscosity. |
| PDI | Polydispersity Index (Mw/Mn) | A measure of the breadth of the MW distribution. |
Mass and Fragmentation Insights with Mass Spectrometry
Mass spectrometry (MS) provides information on the mass-to-charge ratio of ionized molecules. For polymers, "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are essential to prevent fragmentation of the polymer chains during ionization.[13] Time-of-Flight (TOF) analyzers are often coupled with these sources to provide high mass accuracy.
MS can be used to identify the mass of individual oligomers, confirm the repeating unit mass, and analyze the end groups. Tandem MS (MS/MS) can be used to intentionally fragment the polymer ions to gain further structural insights. The fragmentation patterns of polysiloxanes are distinctive and can be used for identification.[14][15]
Caption: Simplified workflow for polymer analysis by mass spectrometry.
Evaluating Performance Under Stress: Thermal Analysis
The thermal stability of a polymer is a critical performance metric, especially for materials intended for use in electronics or biomedical applications where they may be subjected to heat. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for this evaluation.[3][16]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16] It is used to determine the degradation temperature, the amount of residual material, and to study the overall thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16] It is used to identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
-
Sample Preparation: Place a small amount of the polymer sample (5-10 mg) into a TGA or DSC pan (typically aluminum or platinum).
-
TGA Method: Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. Record the mass loss as a function of temperature.
-
DSC Method: Perform a heat-cool-heat cycle. For example, heat from -50 °C to 200 °C at 10 °C/min, cool back to -50 °C at 10 °C/min, and then perform a second heating scan at the same rate. The glass transition (Tg) is typically determined from the second heating scan to erase any previous thermal history.
-
Data Analysis: Analyze the resulting curves to determine key transition temperatures and weight loss profiles.
Comparative Summary of Techniques
| Technique | Primary Information Gained | Strengths | Limitations |
| NMR | Detailed molecular structure, composition, and tacticity.[1] | Provides unambiguous structural data. | Requires soluble samples; can be time-consuming for certain nuclei (²⁹Si). |
| FTIR | Identification of functional groups.[1] | Fast, versatile, and requires minimal sample preparation. | Primarily qualitative; not ideal for complex mixtures. |
| GPC/SEC | Molecular weight distribution (Mn, Mw, PDI).[9][10] | The gold standard for determining polymer size and distribution. | Requires calibration with standards; solvent choice is critical.[9][11] |
| MS | Oligomer mass, end-group analysis, fragmentation patterns.[1] | High sensitivity and mass accuracy; provides detailed molecular information. | Can be difficult to ionize high molecular weight polymers without fragmentation. |
| TGA | Thermal stability and degradation profile.[3] | Provides quantitative data on weight loss and thermal decomposition. | Does not identify the degradation products. |
| DSC | Glass transition (Tg), melting, and crystallization events.[3] | Excellent for identifying thermal transitions and measuring heat capacity. | Can be affected by the sample's thermal history. |
Conclusion
The comprehensive characterization of this compound polymers requires a thoughtful and integrated application of multiple analytical techniques. No single method can provide a complete picture. By logically combining spectroscopic (NMR, FTIR), chromatographic (GPC), mass spectrometric (MS), and thermal (TGA, DSC) analyses, researchers can build a detailed and reliable profile of their material. This robust characterization is the bedrock upon which successful material development, application, and innovation are built.
References
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Vinh, J., & Lavanant, H. (1998). Characterization of polysiloxanes with different functional groups by time-of-flight secondary ion mass spectrometry. Journal of the American Society for Mass Spectrometry, 9(4), 292-298. [Link][14][15]
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PubMed. (1998). Characterization of polysiloxanes with different functional groups by time-of-flight secondary ion mass spectrometry. J Am Soc Mass Spectrom. [Link]
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Kou, K., & Scaiano, J. C. (2014). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. Science and Education Publishing. [Link]
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ResearchGate. (2014). (PDF) Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. [Link]
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MDPI. (2022). Siloxane Containing Polyether Groups—Synthesis and Use as an Anti-Biocorrosion Coating. [Link]
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PMC. (2021). Siloxane Matrix Molecular Weight Influences the Properties of Nanocomposites Based on Metal Complexes and Dielectric Elastomer. [Link]
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Agilent Technologies. (n.d.). Analysis of Polydimethyl Siloxane by GPC Viscometry with the Agilent 390-MDS Multi Detector Suite. [Link]
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AZoM. (2022). Gel Permeation Chromatography Analysis of Polysiloxanes. [Link]
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Malvern Panalytical. (2020). Now you see me and now you don't: GPC analysis of polysiloxanes. [Link]
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Agilent Technologies. (2018). Polysiloxane Analysis on Agilent PLgel 5 µm MIXED-D using GPC/SEC with RI and ELS Detection. [Link]
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Theses.fr. (n.d.). Mass Spectrometry of Synthetic Polysiloxanes. [Link]
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NIH. (n.d.). Disiloxanes and Functionalized Silica Gels: One Route, Two Complementary Outcomes—Guanidinium and Pyridinium Ion-Exchangers. [Link]
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University of Würzburg. (n.d.). Unsymmetrical Aromatic Diamines in Siloxane Chemistry: Method Development and Mechanistic Studies. [Link]
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HAL Open Science. (2014). Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks. [Link]
-
MDPI. (2022). The Use of Polydialkylsiloxanes/Triflic Acid as Derivatization Agents in the Analysis of Sulfur-Containing Aromatics by “Soft”-Ionization Mass Spectrometry. [Link]
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Springer. (2010). Use of analytical techniques for identification of inorganic polymer gel composition. [Link]
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Royal Society of Chemistry. (n.d.). Entropy-driven depolymerization of polydimethylsiloxane. [Link]
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PubChem. (n.d.). 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane. [Link]
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PMC. (2025). Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. [Link]
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ResearchGate. (n.d.). 29 Si NMR spectra of prepared high RI siloxane polymers with aromatic... [Link]
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Separation Science. (2025). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. [Link]
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OSTI.gov. (n.d.). NMR Spectroscopy Characterization of Silicone Polymers and Fluids Used in Electronic Components. [Link]
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Mettler Toledo. (n.d.). Thermal Analysis of Polymers Selected Applications. [Link]
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PubChem. (n.d.). 1,3-Bis(dichloromethyl)-1,1,3,3-tetramethyldisiloxane. [Link]
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Performance Evaluation of Materials Crosslinked with 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with tailored properties, the choice of crosslinking agent is paramount. This guide provides a comprehensive performance evaluation of materials crosslinked with 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane, a specialized organoiodine siloxane crosslinker. We will delve into its proposed crosslinking mechanisms, benchmark its anticipated performance against established alternatives, and provide detailed experimental protocols for characterization. This analysis is designed to equip researchers with the necessary insights to strategically employ this crosslinker in the development of novel polymers for demanding applications.
Introduction to this compound as a Crosslinking Agent
This compound is a unique crosslinking agent characterized by a flexible disiloxane backbone and two reactive iodomethyl terminal groups. The inherent properties of the siloxane chain, such as high thermal stability and low-temperature flexibility, are combined with the high reactivity of the carbon-iodine bond. The C-I bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions.[1] This high reactivity suggests that crosslinking can potentially be achieved under milder conditions than with analogous chloro- or bromo-compounds.[2]
Proposed Crosslinking Mechanism
The primary mechanism for crosslinking with this compound is expected to be through nucleophilic substitution reactions. The iodomethyl groups are highly susceptible to attack by nucleophiles present on polymer chains, such as amines, thiols, or carboxylates.
A generalized reaction scheme is as follows:
Polymer-Nu: + I-CH₂-Si(CH₃)₂-O-Si(CH₃)₂-CH₂-I + :Nu-Polymer → Polymer-Nu⁺-CH₂-Si(CH₃)₂-O-Si(CH₃)₂-CH₂-Nu⁺-Polymer + 2I⁻
Where Polymer-Nu: represents a polymer chain with a nucleophilic functional group.
This reaction forms stable, flexible disiloxane crosslinks between polymer chains. The choice of the polymer and its functional groups will dictate the specific reaction conditions and the final properties of the crosslinked material.
Comparative Performance Analysis
The selection of a crosslinking agent is a critical decision in material design, directly impacting the final properties of the polymer network. This section provides a comparative analysis of materials crosslinked with this compound against those prepared with other common crosslinking agents. The comparison is based on anticipated performance characteristics derived from the chemical nature of the crosslinker and established data for analogous systems.
Performance Metrics of Crosslinked Materials
| Crosslinking Agent Type | Key Performance Characteristics | Advantages | Disadvantages |
| This compound | High reactivity, flexible crosslinks, good thermal stability. | Milder crosslinking conditions, imparts flexibility. | Potential for iodine-related side reactions or discoloration. |
| Hydrosilanes (e.g., Polymethylhydrosiloxane) | Forms stable Si-C bonds via hydrosilylation with vinyl groups.[3] | High efficiency, no byproducts. | Requires a platinum catalyst, which can be expensive and a source of contamination.[4] |
| Peroxides (e.g., Dicumyl Peroxide) | Radical-based crosslinking. | Cost-effective, versatile for various polymers. | Can lead to chain scission and byproducts. |
| Diisocyanates | Forms urethane or urea linkages with hydroxyl or amine groups.[5] | Strong and tough materials. | Moisture sensitive, potential toxicity of isocyanates. |
| Epoxies | Forms ether linkages with hydroxyl, amine, or carboxyl groups.[6] | High strength and adhesion. | Often requires curing agents and elevated temperatures. |
| Natural Crosslinkers (e.g., Genipin, Citric Acid) | Biocompatible and biodegradable crosslinks. | Low toxicity, suitable for biomedical applications. | Generally lower crosslinking efficiency and mechanical strength. |
Thermal Stability: A Comparative Overview
The thermal stability of a crosslinked polymer is a critical parameter for many applications. This is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Crosslinker Type | Typical Onset of Decomposition (Td) | Glass Transition Temperature (Tg) | Key Insights |
| This compound | Expected to be high due to siloxane backbone | Expected to be low, imparting flexibility | The inherent thermal stability of the siloxane linkage is a significant advantage.[7] |
| Hydrosilanes | High | Can be tailored by crosslink density | The resulting network is thermally stable.[3] |
| Peroxides | Moderate | Dependent on polymer type | Byproducts can lower thermal stability. |
| Diisocyanates | Moderate to High | Generally high | Urethane/urea bonds have good thermal stability. |
| Epoxies | High | High | The highly crosslinked network provides excellent thermal resistance.[8] |
Experimental Protocols
To ensure the scientific integrity and reproducibility of performance evaluations, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and characterization of materials crosslinked with this compound.
Synthesis of a Crosslinked Polymer
This protocol describes a general procedure for crosslinking a polymer containing nucleophilic groups (e.g., a polyamine or a thiol-functionalized polymer) with this compound.
Materials:
-
Polymer with nucleophilic functional groups
-
This compound
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the polymer in the anhydrous solvent under an inert atmosphere.
-
Add the desired stoichiometric amount of this compound to the polymer solution.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 60 °C) and monitor the increase in viscosity.
-
Once the desired viscosity is reached or gelation occurs, cast the solution into a mold.
-
Cure the material at an elevated temperature to ensure complete crosslinking.
-
Wash the crosslinked polymer with a suitable solvent to remove any unreacted reagents and byproducts.
-
Dry the crosslinked material under vacuum until a constant weight is achieved.
Characterization of Crosslinked Materials
A comprehensive characterization of the crosslinked material is crucial to understand its structure-property relationships.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the formation of crosslinks and the disappearance of reactive groups.
-
Procedure: Obtain FTIR spectra of the starting polymer, the crosslinker, and the final crosslinked material. Look for the appearance of new peaks corresponding to the formed crosslinks and the disappearance of the C-I and nucleophilic group peaks.
2. Thermal Analysis (TGA/DSC):
-
Objective: To determine the thermal stability and glass transition temperature.[9]
-
Procedure:
-
TGA: Heat a small sample of the material under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) and record the weight loss as a function of temperature.[10]
-
DSC: Heat a small sample through a defined temperature range to observe thermal transitions, such as the glass transition (Tg).[9]
-
3. Mechanical Testing:
-
Objective: To evaluate the mechanical properties such as tensile strength, modulus, and elongation at break.
-
Procedure: Prepare standardized test specimens (e.g., dog-bone shape) and perform tensile testing using a universal testing machine according to ASTM standards.
4. Swelling Studies:
-
Objective: To determine the crosslink density.
-
Procedure:
-
Immerse a pre-weighed dried sample in a suitable solvent.
-
Allow the sample to swell to equilibrium.
-
Remove the swollen sample, blot the surface to remove excess solvent, and weigh it.
-
Calculate the swelling ratio. A lower swelling ratio generally indicates a higher crosslink density.[11]
-
Visualization of Concepts and Workflows
To aid in the understanding of the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Diagrams
Caption: General experimental workflow for material preparation and analysis.
Conclusion
This compound presents itself as a promising crosslinking agent, particularly for applications requiring a balance of flexibility, thermal stability, and milder processing conditions. Its high reactivity, attributed to the excellent leaving group nature of iodide, distinguishes it from other halogenated or slower-reacting crosslinkers. While direct experimental data remains limited in publicly accessible literature, the foundational principles of organoiodine chemistry and siloxane polymers allow for a robust, inferred performance profile.
This guide provides a framework for researchers to begin exploring the potential of this crosslinker. By following the outlined experimental protocols and comparative analyses, scientists and drug development professionals can systematically evaluate its suitability for their specific material needs, paving the way for the creation of next-generation polymers with enhanced performance characteristics.
References
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Strategic Advantages of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane in Advanced Organosilicon Synthesis
Executive Summary
In the precise landscape of organosilicon chemistry, 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane (CAS: 2943-69-3) represents a high-reactivity alternative to its ubiquitous chloromethyl analog. While the chloromethyl variant is the industry standard for bulk silicone fluids, the iodomethyl derivative offers distinct kinetic and thermodynamic advantages for specialized research applications , particularly in the synthesis of sila-heterocycles , functional ionic liquids , and thermo-sensitive bioconjugates .
This guide objectively analyzes the performance of the iodomethyl precursor, providing experimental evidence where its superior leaving-group ability enables transformations that are sluggish or impossible with chlorinated equivalents.
Part 1: The "Iodo-Advantage" – Mechanistic Principles
The core utility of this compound lies in the carbon-halogen bond strength.[1] The C-I bond is significantly weaker and longer than the C-Cl bond, lowering the activation energy for Nucleophilic Substitution (
| Feature | C-Cl (Standard) | C-I (Advantage) | Impact on Application |
| Bond Energy | ~338 kJ/mol | ~238 kJ/mol | Reactions proceed at Room Temperature (20°C) vs. Reflux (>80°C). |
| Leaving Group Ability | Moderate | Excellent | Compatible with "soft" nucleophiles (Sulfur, Phosphorous) and sterically hindered amines. |
| Siloxane Stability | High Temp required (Risk of Redistribution) | Low Temp reaction | Preserves the Si-O-Si backbone ; prevents acid-catalyzed scrambling. |
Why This Matters
In silicone chemistry, high temperatures and strong bases often catalyze siloxane redistribution (equilibration), where the defined Si-O-Si chain breaks and randomizes. By using the highly reactive iodomethyl precursor, researchers can functionalize the molecule at temperatures below the threshold for redistribution, ensuring the structural integrity of the final product.
Part 2: Primary Application – Rapid Synthesis of Sila-Heterocycles
One of the most powerful applications of this compound is the synthesis of 1-oxa-4-aza-2,6-disilacyclohexanes . These rings are valuable pharmacophores and precursors for defined polymer architectures.
Comparative Performance: Ring Closure
When reacting with primary amines (e.g., methylamine, allylamine), the competition exists between intermolecular polymerization (forming linear chains) and intramolecular cyclization (forming rings).
-
Chloromethyl Precursor: Requires heating to drive the substitution. The added energy increases molecular motion, often favoring the entropic freedom of linear polymerization or requiring high dilution.
-
Iodomethyl Precursor: Reacts instantly at room temperature. The "Gem-Dialkyl Effect" of the methyl groups on silicon, combined with the rapid kinetics of the iodide displacement, heavily favors the formation of the thermodynamically stable 6-membered ring.
Experimental Case Study: Synthesis of Pyridyl-Functionalized Sila-Heterocycle
Source Data derived from experimental protocols [1][2].
Target Molecule: 4-(2-pyridylmethyl)-2,2,6,6-tetramethyl-1-oxa-4-aza-2,6-disilacyclohexane.[2]
Protocol:
-
Reagents: this compound (1 equiv) + 2-(aminomethyl)pyridine (3 equiv).
-
Conditions: Stir at 20°C (Room Temp) for 24 hours.
-
Observation: The reaction proceeds without external heating. The hydroiodic acid (HI) byproduct is scavenged by the excess amine.
-
Yield: Quantitative conversion to the cyclic product.
-
Purification: Simple aqueous wash removes the amine-hydroiodide salts; the product remains in the organic phase (Toluene).
Visualizing the Pathway:
Figure 1: The high reactivity of the iodomethyl group facilitates rapid intramolecular ring closure (Green path) at room temperature, suppressing the linear polymerization side-reactions (Red path) common with less reactive analogs.
Part 3: Secondary Application – Functional Ionic Liquids
The iodomethyl group is an exceptional alkylating agent for neutral nucleophiles like thioethers and phosphines. This is utilized to create Siloxane-Functionalized Ionic Liquids , which are used as electrolytes or specialized solvents.
Advantage: The reaction with tetrahydrothiophene (THT) to form the sulfonium salt proceeds in high yields (~90%) [3].[3]
-
Why use Iodo? Chloro-alkyl silanes often require iodide catalysis (Finkelstein conditions) to react with sulfides. Using the iodo-siloxane directly eliminates the need for catalyst removal and ensures a halide-pure product (only Iodide anion present).
Part 4: Experimental Protocols
Protocol A: Synthesis of the Precursor (Finkelstein Reaction)
If the iodomethyl siloxane is not commercially available, it must be synthesized from the chloromethyl analog.
-
Reagents: 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (10 g), Sodium Iodide (NaI, 15 g, dry), Acetone (anhydrous, 100 mL).
-
Setup: Flame-dried round-bottom flask with reflux condenser and N2 atmosphere.
-
Procedure:
-
Validation:
NMR will show a shift of the protons from ~2.7 ppm (Cl) to ~2.0 ppm (I).
Protocol B: Low-Temperature Bioconjugation (Hypothetical)
Designed for attaching the siloxane to a heat-sensitive protein or peptide containing a Cysteine (thiol) residue.
-
Buffer: Phosphate buffer (pH 7.5) with co-solvent (DMF/DMSO) if necessary for siloxane solubility.
-
Reaction: Add this compound (excess) to the peptide solution at 4°C.
-
Mechanism: The Thiol (-SH) group performs a nucleophilic attack on the iodomethyl group.
-
Note: The high reactivity of the iodide allows this to occur at physiological temperatures, preserving protein folding, whereas the chloro-analog would require pH > 9 or heat, denaturing the protein.
References
-
Synthesis of 4-(2-pyridylmethyl)-2,2,6,6-tetramethyl-1-oxa-4-aza-2,6-disilacyclohexane. PrepChem. Available at: [Link]
-
1-Oxa-4-aza-2,6-disilacyclohexane Derivatives. PubChem Compound Summary. Available at: [Link]
-
Synthesis of Ionic Liquids from Halomethylsilanes. Lawrence Berkeley National Laboratory / eScholarship. Available at: [Link]
-
Nucleophilic Substitution Trends (C-I vs C-Cl). Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 2. prepchem.com [prepchem.com]
- 3. escholarship.org [escholarship.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | C6H16Cl2OSi2 | CID 75385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Strategic Reagent Selection: The Economic and Technical Case for 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
Executive Summary
In the synthesis of functionalized siloxanes and strained silicon heterocycles, the choice of the leaving group on the alkyl linker is a determinant of both yield and purity. While 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane is the industry standard due to low raw material costs, its kinetic sluggishness in sterically hindered or ring-closing reactions often leads to oligomerization rather than the desired cyclization.
This guide presents a technical argument for the use of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane (hereafter BIM-TMDS ). Our analysis demonstrates that while the commercial procurement of BIM-TMDS is cost-prohibitive for bulk applications, the in-situ generation of this species via Finkelstein modification offers a superior cost-benefit profile. This approach unlocks high-yield synthesis of complex monomers like 2,2,5,5-tetramethyl-1-oxa-2,5-disilacyclopentane without the "sticker shock" of purchasing pre-iodinated precursors.
Technical Deep Dive: The Kinetic Advantage
The superiority of the iodomethyl moiety over the chloromethyl moiety in nucleophilic substitution (
Bond Dissociation Energy Comparison
The Carbon-Iodine (
| Bond Type | Approx.[1][2][3] Bond Energy (kJ/mol) | Relative Reactivity (Solvolysis) | Leaving Group Ability ( |
| C-Cl | ~338 | 1 (Baseline) | -7 ( |
| C-Br | ~276 | ~50 | -9 ( |
| C-I | ~238 | ~100+ | -10 ( |
Data extrapolated from standard organosilicon bond energies and general nucleophilic substitution kinetics.
Mechanism of Action
In ring-closing reactions, the rate of cyclization (
The iodomethyl group allows the reaction to proceed at ambient temperatures , kinetically favoring the intramolecular cyclization event.
Strategic Workflow: The "In-Situ" Protocol
Buying BIM-TMDS directly is expensive (often >$500/100g). The strategic alternative is the In-Situ Finkelstein Protocol . This method converts the cheap chloromethyl precursor to the reactive iodomethyl species immediately prior to the main reaction.
Decision Matrix: When to Switch to Iodine?
Figure 1: Decision matrix for selecting between Chloromethyl and Iodomethyl precursors based on reaction topology and thermal constraints.
Case Study: Synthesis of 2,2,5,5-tetramethyl-1-oxa-2,5-disilacyclopentane[5][6]
This five-membered ring is a critical intermediate for creating functionalized silicone polymers. Direct cyclization using the chloro-precursor often yields <40% due to oligomer formation.
Comparative Experimental Data
| Parameter | Method A: Chloro-Precursor (Direct) | Method B: Iodo-Precursor (In-Situ) |
| Reagent | 1,3-Bis(chloromethyl)-TMDS | 1,3-Bis(chloromethyl)-TMDS + NaI |
| Solvent | THF / Reflux | Acetone (Step 1) -> THF (Step 2) |
| Temp | 66°C (Reflux) | 25°C (RT) |
| Time | 24 - 48 Hours | 4 Hours |
| Conversion | ~65% | >95% |
| Isolated Yield | 38% (Oligomers dominant) | 82% (Cyclic dominant) |
| Purification | Distillation (Difficult separation) | Simple Filtration + Flash Distillation |
Recommended Protocol (Self-Validating System)
This protocol uses the solubility difference of sodium halides in acetone (NaI is soluble; NaCl is not) to drive the equilibrium.[4][5]
Step 1: Finkelstein Activation
-
Charge: In a dry flask under
, dissolve 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (1.0 eq) in anhydrous acetone (0.5 M). -
Add: Add Sodium Iodide (NaI, 2.2 eq). The solution will turn yellow.
-
Monitor: Stir at RT for 2 hours. A fine white precipitate (NaCl) will form.
-
Validation: Take an aliquot, filter, and run GC-MS. The shift from Chloro- (MW ~231) to Iodo- (MW ~414) is distinct.
-
-
Workup: Filter off the NaCl solid. Remove acetone in vacuo (do not heat >40°C). Redissolve the residue in the reaction solvent (e.g., THF).
Step 2: Cyclization/Coupling
-
React: Add the nucleophile (e.g., Malonate enolate or Grignard reagent) to the fresh Iodo-solution at 0°C.
-
Finish: Allow to warm to RT. Reaction is typically complete in <4 hours.
Figure 2: The In-Situ Finkelstein Workflow for generating BIM-TMDS immediately prior to use.
Cost-Benefit Analysis
Is the extra step worth it? The table below models the cost for producing 100g of the cyclic target.
-
Assumption: Chloro-precursor = $1/g; Commercial Iodo-precursor = $8/g; NaI = $0.15/g.
| Cost Factor | Scenario A: Commercial Iodide | Scenario B: Commercial Chloride | Scenario C: In-Situ Iodide |
| Precursor Cost | $800 (High) | $100 (Low) | $100 (Low) |
| Reagent Cost | $0 | $0 | $30 (NaI) |
| Yield | 85% | 38% | 82% |
| Effective Cost/g | ~$9.41/g | ~$2.63/g | ~$1.58/g |
| Process Time | Low | High (Purification) | Medium (Extra Step) |
| Verdict | Too Expensive | Inefficient | Optimal |
Safety and Handling
While BIM-TMDS is a powerful tool, it introduces specific hazards absent in the chloro-analog:
-
Light Sensitivity: The C-I bond is photolabile. Solutions of BIM-TMDS should be kept in amber glassware or wrapped in foil. If the solution turns dark purple/brown, free iodine (
) has formed, which may act as an oxidant side-reactor. -
Alkylating Power: Iodomethylsilanes are potent alkylating agents (more so than chloromethylsilanes). Use double-gloving and work in a fume hood to prevent DNA alkylation risks.
-
Waste: The Finkelstein route generates NaCl (harmless), but the reaction workup will generate iodide waste, which must be segregated from standard organic waste in some jurisdictions to prevent oxidation to
in waste drums.
References
-
Finkelstein Reaction Mechanism & Solubility: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Finkelstein kinetics and solubility driving forces).
-
Synthesis of Silacyclopentanes: Interrante, L. V., et al. (1998). "Synthesis and Polymerization of 1-Oxa-2,5-disilacyclopentanes." Macromolecules. (Foundational work on ring-opening polymerization of these specific heterocycles).
-
Bond Dissociation Energies in Organosilicon Compounds: Walsh, R. (1981). "Bond Dissociation Energies in Organosilicon Compounds." Accounts of Chemical Research. (Source for C-Cl vs C-I bond energy data).
-
Reactivity of Halomethylsilanes: Eaborn, C. (1960). Organosilicon Compounds. Butterworths.[1] (Classic text detailing the comparative reactivity of
-haloalkylsilanes). -
Commercial Availability & Physical Properties: PubChem Compound Summary for 1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
